VAF347
Description
The exact mass of the compound 4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3/c18-13-3-1-2-11(10-13)15-8-9-22-16(24-15)23-14-6-4-12(5-7-14)17(19,20)21/h1-10H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKUZTBZRIJTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041149 | |
| Record name | VAF347 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VAF347: A Technical Guide to its Mechanism of Action as an Aryl Hydrocarbon Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
VAF347 is a potent, cell-permeable small-molecule agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor with a pivotal role in regulating immune responses. This technical guide delineates the mechanism of action of this compound, from its molecular interactions to its cellular and physiological consequences. By activating the AhR signaling pathway, this compound exerts significant anti-inflammatory effects, primarily through the modulation of dendritic cell (DC) maturation and subsequent T-helper (Th) cell differentiation. This document provides a comprehensive overview of the signaling cascade, quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying pathways and workflows to support further research and drug development efforts.
Core Mechanism of Action: Aryl Hydrocarbon Receptor Agonism
This compound functions as a high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a cytosolic transcription factor that, upon ligand binding, translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] this compound's interaction with AhR triggers this canonical signaling pathway, leading to the modulation of gene expression and subsequent anti-inflammatory effects.[3][4]
A key indicator of this compound-mediated AhR activation is the induction of cytochrome P450 family 1 subfamily A member 1 (CYP1A1) gene expression, a well-established target of the AhR signaling pathway.
Signaling Pathway of this compound
The signaling cascade initiated by this compound is a multi-step process that translates the binding of this synthetic ligand to the AhR into a cellular response.
Cellular and Physiological Effects
The activation of the AhR pathway by this compound leads to a cascade of cellular and physiological effects, culminating in a potent anti-inflammatory response.
Inhibition of Dendritic Cell Maturation
A primary cellular target of this compound is the dendritic cell (DC). This compound inhibits the maturation of human monocyte-derived DCs, a critical step in the initiation of adaptive immune responses. This inhibition is characterized by the reduced expression of key molecules required for T-cell activation, including:
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Interleukin-6 (IL-6): A pro-inflammatory cytokine crucial for the differentiation of Th17 cells.
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CD86: A costimulatory molecule on the surface of DCs that is necessary for the activation of naive T cells.
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HLA-DR: A major histocompatibility complex (MHC) class II molecule responsible for presenting antigens to T-helper cells.
By downregulating these molecules, this compound renders DCs less capable of stimulating pro-inflammatory T-cell responses.
Modulation of T-Helper Cell Differentiation
The inhibitory effect of this compound on DC maturation has a direct impact on T-helper (Th) cell differentiation. By altering the cytokine milieu and the costimulatory signals provided by DCs, this compound skews T-cell differentiation away from pro-inflammatory phenotypes.
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Inhibition of Th17 Cell Differentiation: this compound suppresses the differentiation of Th17 cells, which are major contributors to inflammation and are implicated in autoimmune diseases and conditions like diabetic retinopathy. This is largely a consequence of the reduced production of IL-6 by DCs.
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Promotion of Th22 Cell Development: this compound promotes the development of IL-22-secreting Th cells (Th22). IL-22 is a cytokine with a complex role in immunity, often associated with tissue protection and repair.
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Enhancement of Regulatory T (Treg) Cell Differentiation: Some studies suggest that AhR activation by this compound can enhance the differentiation of T regulatory (Treg) cells, which play a crucial role in maintaining immune tolerance.
Therapeutic Implications
The immunomodulatory properties of this compound have demonstrated therapeutic potential in preclinical models of various inflammatory and autoimmune conditions.
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Diabetic Retinopathy: In streptozotocin (STZ)-induced diabetic mice, this compound treatment significantly reduced retinal inflammation, oxidative stress, leukostasis, and capillary degeneration. These effects are attributed to the systemic reduction of IL-6 and IL-17A.
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Allergic Lung Inflammation: this compound has been shown to inhibit allergic lung inflammation in murine models of asthma.
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Allograft Tolerance: A water-soluble derivative of this compound, VAG539, has been shown to promote long-term allograft acceptance in a mouse model of pancreatic islet transplantation, an effect linked to an increase in regulatory T cells.
Quantitative Data
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Cell Line | Value | Reference |
| IC50 | Inhibition of IL-4 + GM-CSF induced IL-6 production | MM1 (human monocytic cell line) | ~5 nM | |
| Concentration for AhR Binding | Competitive displacement of [3H]TCDD | Hepatic cytosol | ~10 nM (for 50% displacement) | |
| Concentration for Gene Expression Analysis | Induction of AhR signaling signature | Human monocyte-derived DCs | 50 nM |
Table 2: In Vivo Administration of this compound and its Derivative
| Compound | Animal Model | Dosage | Route of Administration | Therapeutic Effect | Reference |
| This compound | STZ-induced diabetic C57BL/6 mice | 30 mg/kg | Subcutaneous (weekly) | Amelioration of diabetic retinopathy | |
| VAG539 (pro-drug of this compound) | Murine models of diabetes and asthma | 30 mg/kg | Oral | Inhibition of DC maturation and pro-inflammatory cytokine production | |
| VAG539 | Mouse model of pancreatic islet allograft | Not specified | Oral | Promotion of allograft tolerance |
Table 3: Effect of this compound on Cytokine Levels in STZ-Diabetic Mice
| Cytokine | Sample | Treatment | Concentration (approx.) | Reference |
| IL-6 | Sera | Untreated Diabetic | ~140 pg/mL | |
| This compound-treated Diabetic | Negligible | |||
| IL-17A | Sera | Untreated Diabetic | ~175 pg/mL | |
| This compound-treated Diabetic | Ablated | |||
| VEGF | Retina | Untreated Diabetic | ~135 pg/mL | |
| This compound-treated Diabetic | ~20 pg/mL | |||
| TNF-α | Retina | Untreated Diabetic | ~135 pg/mL | |
| This compound-treated Diabetic | ~20 pg/mL |
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound. For complete details, please refer to the cited publications.
In Vitro Dendritic Cell Maturation and Cytokine Analysis
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Objective: To assess the effect of this compound on the maturation of human monocyte-derived dendritic cells and their cytokine production.
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Methodology:
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Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and monocytes are purified.
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Differentiation of DCs: Monocytes are cultured for 6-8 days in RPMI 1640 medium supplemented with IL-4 and GM-CSF to differentiate them into immature DCs. This compound is added at various concentrations during this period.
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Maturation of DCs: Immature DCs are stimulated with a maturation cocktail (e.g., GM-CSF, IFN-γ, TNF-α, and anti-CD40 mAb) for 48 hours.
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Analysis:
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Surface Marker Expression: The expression of maturation markers like CD86 and HLA-DR is analyzed by flow cytometry.
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Cytokine Production: The concentration of cytokines such as IL-6 in the culture supernatants is measured by ELISA.
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-
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Reference: Blood. 2008;112(4):1158-1165.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To measure the effect of this compound on the expression of AhR target genes.
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Methodology:
-
Cell Treatment: Human peripheral monocytes or other relevant cell types are incubated with this compound (e.g., 50 nM) for a specified period (e.g., 4 hours).
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RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells, and cDNA is synthesized using reverse transcriptase.
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qRT-PCR: The expression of target genes (e.g., CYP1A1) and a housekeeping gene (e.g., eF-1α) is quantified using specific primers and a real-time PCR system.
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Data Analysis: The relative expression of the target gene is calculated after normalization to the housekeeping gene.
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-
Reference: Blood. 2008;112(4):1158-1165.
In Vivo Model of Diabetic Retinopathy
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Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of diabetic retinopathy.
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Methodology:
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Induction of Diabetes: Diabetes is induced in male C57BL/6 mice via multiple low-dose injections of streptozotocin (STZ).
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This compound Treatment: Diabetic mice receive weekly subcutaneous injections of this compound (30 mg/kg) suspended in DMSO and diluted in sterile saline.
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Assessment of Retinopathy: At specified time points (e.g., 2 and 8 months), various parameters of diabetic retinopathy are assessed:
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Leukostasis: Adhesion of leukocytes to the retinal vasculature is quantified.
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Oxidative Stress: Reactive oxygen species (ROS) in the retina are measured.
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Inflammation: Levels of inflammatory cytokines (VEGF, IL-17A, IL-6, TNF-α) in retinal protein lysates are quantified by ELISA.
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Capillary Degeneration: Acellular capillaries in the retinal vasculature are counted.
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-
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Reference: Int J Mol Sci. 2021;22(9):4335.
Conclusion
This compound is a well-characterized aryl hydrocarbon receptor agonist with potent anti-inflammatory and immunomodulatory properties. Its mechanism of action is centered on the activation of the AhR signaling pathway, leading to the inhibition of dendritic cell maturation and a subsequent shift in T-helper cell differentiation, favoring protective and regulatory phenotypes over pro-inflammatory ones. The preclinical efficacy of this compound in models of diabetic retinopathy and allergic inflammation underscores its potential as a therapeutic agent for a range of immune-mediated diseases. This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers and drug development professionals in their ongoing efforts.
References
- 1. Aryl Hydrocarbon Receptor Agonist this compound Impedes Retinal Pathogenesis in Diabetic Mice [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PubMed [pubmed.ncbi.nlm.nih.gov]
VAF347: A Technical Guide to Its Immunomodulatory Action via the Aryl Hydrocarbon Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VAF347 is a potent, cell-permeable small molecule that functions as a high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating immune responses. By activating the AhR signaling pathway, this compound exerts significant immunomodulatory and anti-inflammatory effects. It primarily targets monocytes and naïve CD4+ T cells, critically influencing the maturation of dendritic cells (DCs) and skewing T helper (Th) cell differentiation. This compound inhibits the development of pro-inflammatory Th17 cells while promoting the generation of regulatory T cells (Tregs) and IL-22-producing Th22 cells. This activity translates to significant therapeutic potential, as demonstrated in preclinical models of allergic inflammation, autoimmune disease, and allograft tolerance. This document provides an in-depth technical overview of this compound's mechanism of action, a compilation of key quantitative data, detailed experimental protocols, and visual diagrams of the associated biological pathways.
Core Mechanism of Action: AhR Signaling Pathway
This compound's biological activity is fundamentally dependent on its function as an agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a transcription factor that, in its inactive state, resides in the cytoplasm as part of a protein complex.
Signaling Cascade:
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Ligand Binding: this compound, being cell-permeable, enters the cell and binds to the ligand-binding pocket of the AhR. This binding event triggers a conformational change in the receptor complex.
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Nuclear Translocation: The activated AhR complex translocates from the cytoplasm into the nucleus.
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Heterodimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).
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DNA Binding & Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[1] This binding initiates the transcription of a host of genes, including cytochrome P450 enzymes like CYP1A1 (a classic indicator of AhR activation) and other immunoregulatory molecules.[1][3]
Immunomodulatory Effects on Dendritic Cells (DCs)
This compound critically impairs the ability of dendritic cells to generate pro-inflammatory T helper cells. When human monocytes are differentiated into DCs in the presence of this compound, they develop an immunomodulatory phenotype characterized by the reduced expression of key molecules required for T cell activation.
Specifically, this compound inhibits the expression of the co-stimulatory molecule CD86 and the antigen-presenting molecule HLA-DR. Furthermore, it potently suppresses the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), which is crucial for the development of Th17 cells.
Modulation of T Helper Cell Differentiation
The primary consequence of this compound's effect on DCs is a profound shift in the differentiation of naïve CD4+ T cells. By inhibiting IL-6 and altering DC function, this compound suppresses the differentiation of pro-inflammatory Th17 cells.
Concurrently, AhR activation by this compound on naïve T cells promotes a different developmental program. It favors the development of cells that secrete IL-22 (Th22 cells) and enhances the survival and frequency of CD4+CD25+Foxp3+ regulatory T cells (Tregs). This shift from a Th17-dominant response to a Treg/Th22-dominant response is central to this compound's anti-inflammatory and tolerance-promoting effects. Memory T cells, however, appear to be largely refractory to regulation by this compound.
Role of Indoleamine 2,3-Dioxygenase (IDO)
While direct studies on this compound and Indoleamine 2,3-dioxygenase (IDO) are limited, there is strong evidence for a mechanistic link. IDO is a tryptophan-catabolizing enzyme that suppresses T cell responses. Activation of the AhR pathway by other agonists, such as TCDD, has been shown to induce the expression of both IDO1 and IDO2. This induction is AhR-dependent and is associated with an increase in Treg populations. This suggests that IDO induction may be a key downstream effect of this compound's activation of AhR, contributing significantly to its immunomodulatory properties.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type / System | Value | Reference(s) |
|---|---|---|---|
| IC₅₀ for IL-6 Inhibition | Human Monocytic Cell Line (MM1) | ~5 nM | |
| AhR Binding | Guinea Pig Hepatic Cytosol | ~10 nM (displaces 50% of [³H]TCDD) | |
| CYP1A1 mRNA Induction | Human Peripheral Monocytes | Significant induction at 50 nM |
| Treg Survival | Murine Splenic CD4+ T cells | Improved survival at 20 nM and 100 nM | |
Table 2: Preclinical In Vivo Efficacy of this compound/VAG539
| Model | Species | Compound & Dose | Key Outcomes | Reference(s) |
|---|---|---|---|---|
| Diabetic Retinopathy | Mouse | This compound (30 mg/kg, s.c.) | Reduced retinal leukostasis, oxidative stress, inflammation, and capillary degeneration. Decreased serum IL-6 and IL-17A. | |
| Allergic Lung Inflammation | Mouse | VAG539 (prodrug) | Blockade of lung eosinophilia, serum IgE, and IL-5 levels. Effect is AhR-dependent. |
| Allograft Tolerance | Mouse | VAG539 (prodrug, oral) | Promoted long-term acceptance of pancreatic islet allografts. Increased frequency of splenic CD4+CD25+Foxp3+ Tregs. | |
Experimental Protocols
Generation and Treatment of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature DCs from human peripheral blood monocytes and their subsequent treatment with this compound.
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Monocyte Isolation:
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Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.
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Enrich for monocytes (CD14+ cells) from the PBMC population using anti-human CD14 magnetic particles according to the manufacturer's instructions.
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Differentiation into Immature DCs (iDCs):
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Adjust the concentration of isolated monocytes to 1 x 10⁶ cells/mL in pre-warmed RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% L-Glutamine.
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Plate 3 mL/well into 6-well plates.
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Stimulate the monocytes with recombinant human IL-4 (250 U/mL) and recombinant human GM-CSF (1,000 U/mL).
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Culture for 5-6 days at 37°C and 5% CO₂.
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This compound Treatment and Maturation:
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On day 6, harvest the non-adherent and loosely adherent iDCs.
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Resuspend the iDCs in fresh culture medium containing a maturation cocktail (e.g., 1000 IU/mL IL-6, 200 IU/mL IL-1β, 1000 IU/mL TNF-α, and 1 μg/mL PGE₂) in the presence or absence of this compound (e.g., 50 nM).
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Culture for an additional 24-48 hours.
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Harvest mature DCs for downstream analysis (e.g., flow cytometry for CD86/HLA-DR or ELISA of supernatants for IL-6).
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T Cell Proliferation Assay
This assay measures the ability of this compound-treated DCs to stimulate T cell proliferation.
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Plate Coating (for direct T cell stimulation control):
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Prepare a 5-10 µg/mL solution of anti-CD3e antibody in sterile PBS.
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Add 100 µL to the required wells of a 96-well flat-bottom plate. Incubate for at least 2 hours at 37°C or overnight at 4°C.
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Before use, wash each well twice with 200 µL of sterile PBS.
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Co-culture Setup:
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Isolate autologous CD4+ T cells from the same donor PBMCs used for DC generation.
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Add 1 x 10⁵ T cells to each well of a 96-well plate.
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Add this compound-treated or control-treated mature DCs (from protocol 6.1) at a specific DC:T cell ratio (e.g., 1:10).
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In control wells, add T cells to anti-CD3 coated wells along with soluble anti-CD28 antibody (e.g., 2 µg/mL).
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Incubate plates for 2-4 days in a humidified 37°C, 5% CO₂ incubator.
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Measuring Proliferation:
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Proliferation can be assessed using various methods, such as [³H]-thymidine incorporation, or by pre-labeling T cells with a cell tracking dye (e.g., CFSE or CellTrace™ Violet) and analyzing dye dilution by flow cytometry.
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Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol is for measuring changes in mRNA levels of AhR target genes like CYP1A1 or IL-6.
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Cell Treatment and RNA Isolation:
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Culture cells (e.g., monocytes, MM1 cell line) in the presence or absence of this compound (e.g., 50 nM) for a specified time (e.g., 4 hours for CYP1A1, 24 hours for IL-6).
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Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
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cDNA Synthesis:
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Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
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qRT-PCR Reaction:
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Prepare the reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., CYP1A1, IL6) and a housekeeping gene (e.g., EF1A, GAPDH), and a SYBR Green or TaqMan-based PCR master mix.
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Run the reaction on a real-time PCR system. A typical thermal cycling profile would be: an initial denaturation step at 95°C, followed by 40 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 60s).
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Analyze data using the comparative Cт (ΔΔCт) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
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Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes a sandwich ELISA for measuring cytokine levels (e.g., IL-6, IL-17A) in cell culture supernatants or serum.
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Plate Coating:
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Dilute the capture antibody (e.g., anti-human IL-6) in coating buffer (e.g., PBS).
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Add 100 µL to each well of a 96-well ELISA plate and incubate overnight at room temperature or 4°C.
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Blocking:
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Aspirate the coating solution and wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
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Add 300 µL of blocking buffer (e.g., PBS with 2% BSA) to each well and incubate for at least 1 hour at room temperature.
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Sample and Standard Incubation:
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Wash the plate 3 times.
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Prepare a serial dilution of the recombinant cytokine standard.
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Add 100 µL of standards and samples (e.g., cell culture supernatants, diluted serum) to the appropriate wells. Incubate for 2 hours at room temperature.
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Detection:
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Wash the plate 3 times.
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Add 100 µL of a diluted biotinylated detection antibody (e.g., biotinylated anti-human IL-6) to each well. Incubate for 1-2 hours at room temperature.
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Wash the plate 3 times.
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Add 100 µL of diluted Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
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Development and Reading:
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Wash the plate 3 times.
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Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 20-30 minutes.
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Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
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Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
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Safety and Toxicology
In a preclinical murine model of diabetic retinopathy, weekly subcutaneous injections of this compound at a therapeutic dose of 30 mg/kg showed no observable toxicity. Monitored parameters included body weight, body condition, lethargy, respiratory distress, and mortality, none of which were adversely affected by the treatment. Comprehensive toxicology reports and data from human clinical trials for this compound or its water-soluble prodrug, VAG539, are not widely available in the public domain.
Conclusion
This compound is a powerful immunomodulatory agent that operates through the targeted activation of the Aryl Hydrocarbon Receptor. Its ability to reprogram dendritic cell function and consequently shift T cell differentiation away from pro-inflammatory Th17 phenotypes and towards regulatory Treg and tissue-protective Th22 phenotypes underscores its potential as a therapeutic candidate for a range of immune-mediated disorders. The preclinical data in models of autoimmunity, allergy, and transplantation are promising, providing a strong rationale for further investigation and development of AhR agonists as a novel class of immunoregulatory drugs.
References
- 1. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the aryl hydrocarbon receptor promotes allograft-specific tolerance through direct and dendritic cell-mediated effects on regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
VAF347 and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interaction between VAF347, a novel low-molecular-weight immunomodulator, and the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This compound has been identified as a potent, cell-permeable agonist of the AhR, exerting significant anti-inflammatory and immunomodulatory effects.[1][2][3] Its mechanism of action involves the direct binding to and activation of the AhR, a ligand-activated transcription factor, which subsequently modulates the function of key immune cells, particularly dendritic cells, and influences T-cell differentiation.[1][4] This document details the molecular interactions, downstream cellular consequences, quantitative data from key studies, and relevant experimental protocols to facilitate further research and drug development in this area.
Core Mechanism: this compound as an AhR Agonist
This compound functions as a bona fide agonist of the AhR signaling pathway. The unliganded AhR resides in the cytoplasm within a protein complex that includes heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and p23. This compound, upon entering the cell, binds directly to the ligand-binding pocket of the AhR. This binding event initiates a conformational change in the AhR protein, leading to the dissociation of the chaperone proteins and the translocation of the this compound-AhR complex into the nucleus.
In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This this compound-AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of a battery of AhR-responsive genes, including metabolic enzymes like Cytochrome P450 1A1 (CYP1A1) and immunomodulatory factors. The activation of this pathway is essential for the anti-inflammatory effects of this compound.
Quantitative Data Summary
The interaction of this compound with the AhR and its downstream effects have been quantified in several studies. The data highlight its potency as both an AhR ligand and an inhibitor of inflammatory responses.
| Parameter | Description | Cell Type / System | Value | Reference |
| AhR Binding | Competitive displacement of [3H]TCDD from AhR. | Hepatic Cytosol | ~50% displacement at 10 nM | |
| IC50 | Inhibition of IgE secretion. | Human B-cells | ~2 nM | |
| IC50 | Inhibition of IL-4 + GM-CSF induced IL-6 production. | Human Monocytic Cell Line (MM1) | ~5 nM | |
| Gene Induction | Induction of CYP1A1 mRNA expression. | Human Peripheral Monocytes | Significant induction at 50 nM |
Immunomodulatory Effects of this compound
The activation of AhR by this compound leads to profound immunomodulatory effects, primarily through its action on monocytes, dendritic cells (DCs), and the subsequent differentiation of T-helper (Th) cells.
1. Dendritic Cell (DC) Function: this compound inhibits the function of human monocyte-derived DCs. Specifically, it blocks the expression of crucial molecules required for T-cell activation, including CD86 and HLA-DR. Furthermore, this compound potently inhibits the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) by these cells. This altered DC phenotype is less capable of promoting pro-inflammatory T-cell responses.
2. T-Cell Differentiation: By modulating DC function and acting directly on naïve CD4+ T-cells, this compound skews T-cell differentiation away from pro-inflammatory phenotypes.
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Inhibition of Th17 Cells: this compound suppresses the generation of Th17 cells, which are critical drivers of autoimmune and inflammatory diseases, partly by inhibiting IL-6 production.
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Promotion of Th22 Cells: AhR ligation by this compound on naïve CD4+ T-cells promotes the development of IL-22-secreting Th22 cells. IL-22 is known to play a protective role in maintaining epithelial barrier integrity.
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Regulatory T-Cells (Tregs): Activation of AhR by this compound and its derivative VAG539 has been shown to increase the frequency and survival of regulatory T-cells (CD4+CD25+Foxp3+), which are crucial for maintaining immune tolerance.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's effects. Below are protocols for key experiments cited in the literature.
Protocol 1: AhR Luciferase Reporter Gene Assay
This assay quantifies the ability of this compound to activate the AhR signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of AhR-responsive DNA elements (XREs).
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Objective: To determine the agonist activity of this compound on the human AhR.
-
Materials:
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Human AhR reporter cell line (e.g., Huh7-DRE-Luc, INDIGO Biosciences Cat# IB03001).
-
Cell culture medium (as recommended by the cell line provider).
-
This compound stock solution (in DMSO).
-
Reference agonist (e.g., TCDD or MeBio).
-
96-well white, clear-bottom assay plates.
-
Luciferase detection reagent (e.g., Promega Luciferase Assay System).
-
Plate-reading luminometer.
-
-
Procedure:
-
Cell Plating: Dispense 200 µL of the reporter cell suspension into the wells of a 96-well assay plate and pre-incubate for 4-6 hours at 37°C in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the appropriate cell dosing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: After the pre-incubation, carefully discard the culture media from the wells. Add 200 µL/well of the prepared treatment media containing the different concentrations of this compound, reference agonist, or vehicle control.
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a CO2 incubator.
-
Lysis and Detection: Discard the treatment media. Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Measurement: Immediately quantify the light emission from each well using a plate-reading luminometer. The activity is typically expressed as Relative Light Units (RLU).
-
Data Analysis: Normalize the RLU values to the vehicle control to determine the fold activation. Plot the fold activation against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for AhR Interaction
This protocol is used to confirm the interaction of AhR with its binding partners, such as ARNT, after stimulation with this compound.
-
Objective: To demonstrate the this compound-induced heterodimerization of AhR and ARNT.
-
Materials:
-
Cell line expressing AhR and ARNT (e.g., Hepa1c1c7).
-
This compound.
-
Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, with protease and phosphatase inhibitors).
-
Antibody specific for AhR (for immunoprecipitation).
-
Antibody specific for ARNT (for Western blot detection).
-
Protein A/G magnetic or agarose beads.
-
Normal IgG (as a negative control).
-
-
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound (e.g., 50 nM) and another with vehicle (DMSO) for a specified time (e.g., 90 minutes) to induce nuclear translocation and dimerization.
-
Cell Lysis: Wash cells with ice-cold PBS and harvest. Lyse the cells in Co-IP Lysis Buffer on ice for 15-30 minutes.
-
Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-Clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and discard them.
-
Immunoprecipitation: Add the anti-AhR antibody or a control IgG to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold Co-IP Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-ARNT antibody to detect the co-precipitated protein. The presence of an ARNT band in the this compound-treated, AhR-pulled-down sample indicates interaction.
-
References
- 1. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Foundational Research on VAF347 and its Prodrug VAG539: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAF347 is a novel small molecule immunomodulator that, along with its water-soluble prodrug VAG539, has demonstrated significant potential in preclinical models of various immune-mediated disorders. The foundational research on these compounds has elucidated a targeted mechanism of action centered on the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating immune responses. This technical guide provides a comprehensive overview of the core research, detailing the mechanism of action, key experimental findings, and the protocols utilized in these seminal studies. The information is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the therapeutic potential of this compound and VAG539.
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
The primary mechanism through which this compound and its prodrug VAG539 exert their immunomodulatory effects is by acting as agonists for the Aryl Hydrocarbon Receptor (AhR).[1][2] Upon binding, this compound activates the AhR, initiating a signaling cascade that influences the differentiation and function of key immune cells, particularly dendritic cells (DCs) and T cells. This targeted engagement of the AhR pathway leads to a tolerogenic immune environment, mitigating inflammatory responses.
Key Experimental Findings
The foundational research on this compound and VAG539 has yielded significant data across various in vitro and in vivo models. These findings highlight the compounds' effects on dendritic cell maturation, T cell differentiation, and their efficacy in models of allergic inflammation and allograft rejection.
Data Presentation
The following tables summarize the key quantitative data from foundational studies on this compound and VAG539.
| In Vitro Activity of this compound | |
| Parameter | Value |
| Inhibition of IL-6 Production (IC50) | ~5 nM[1] |
| In Vivo Administration of VAG539 | |
| Parameter | Dosage/Effect |
| Allergic Lung Inflammation Mouse Model | 30 mg/kg[3] |
| Pancreatic Islet Allograft Model | Promotes long-term graft acceptance[2] |
| Effects on T Cell Populations by VAG539 | |
| Cell Type | Observation |
| Splenic CD4+CD25+Foxp3+ T cells | Increased frequency |
| Effects on Dendritic Cell Maturation by this compound | |
| Surface Marker | Effect |
| CD86 | Inhibition of expression |
| HLA-DR | Inhibition of expression |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the foundational research of this compound and VAG539.
Figure 1: this compound Mechanism of Action via the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Figure 2: this compound's Influence on Dendritic Cell-Mediated T Cell Differentiation.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the foundational research of this compound and VAG539.
Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
-
Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats by Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from PBMCs by positive selection using magnetic-activated cell sorting (MACS).
-
Differentiation: Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL) for 5-7 days to generate immature mo-DCs.
-
Maturation: Immature mo-DCs are stimulated with a maturation cocktail, which can include lipopolysaccharide (LPS), TNF-α, IL-1β, IL-6, and PGE2, for an additional 24-48 hours to induce a mature phenotype. This compound is added during the differentiation and/or maturation stages to assess its effects.
-
Analysis: The phenotype of the mo-DCs is analyzed by flow cytometry for the expression of surface markers such as CD1a, CD14, CD80, CD83, CD86, and HLA-DR. Cytokine production (e.g., IL-6, IL-10, IL-12) in the culture supernatants is measured by ELISA.
In Vitro T Cell Differentiation Assays
-
T Cell Isolation: Naive CD4+ T cells (CD4+CD45RA+CCR7+) are isolated from human PBMCs using negative selection kits (MACS).
-
Co-culture with mo-DCs: Naive CD4+ T cells are co-cultured with allogeneic mo-DCs (previously generated and treated with this compound or vehicle) at a specific ratio (e.g., 10:1 T cells to DCs) in the presence of T cell receptor (TCR) stimulation (e.g., anti-CD3 and anti-CD28 antibodies).
-
Polarization: To induce specific T helper cell lineages, polarizing cytokines are added to the co-culture medium. For example:
-
Treg induction: TGF-β and IL-2.
-
Th17 induction: TGF-β, IL-6, IL-1β, and IL-23.
-
Th22 induction: IL-6 and TNF-α.
-
-
Analysis: After a 5-7 day culture period, T cells are analyzed for the expression of lineage-specific transcription factors (e.g., Foxp3 for Tregs, RORγt for Th17) by intracellular flow cytometry. Cytokine production in the supernatants (e.g., IL-10, IL-17, IL-22) is measured by ELISA or multiplex bead array.
Mouse Model of Allergic Lung Inflammation
-
Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of an allergen, such as ovalbumin (OVA), emulsified in alum adjuvant on days 0 and 14.
-
Challenge: From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA to induce an allergic inflammatory response in the lungs.
-
Treatment: VAG539 (e.g., 30 mg/kg) or vehicle is administered orally to the mice, typically starting before the challenge phase and continuing throughout.
-
Analysis: 24-48 hours after the final challenge, various parameters are assessed:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.
-
Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to evaluate inflammatory cell infiltration and mucus production.
-
Cytokine Levels: The levels of cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.
-
Serum IgE: Allergen-specific IgE levels in the serum are quantified by ELISA.
-
Mouse Model of Pancreatic Islet Allograft Transplantation
-
Induction of Diabetes: Recipient mice (e.g., BALB/c) are rendered diabetic by a single i.p. injection of streptozotocin. Diabetes is confirmed by monitoring blood glucose levels.
-
Islet Isolation: Pancreatic islets are isolated from donor mice of a different strain (e.g., C57BL/6) by collagenase digestion of the pancreas followed by density gradient purification.
-
Transplantation: A known number of islets (e.g., 200-400) are transplanted under the kidney capsule of the diabetic recipient mice.
-
Treatment: VAG539 or vehicle is administered orally to the recipient mice, starting from the day of transplantation or a few days prior.
-
Monitoring of Graft Survival: Graft function is monitored by measuring non-fasting blood glucose levels regularly. Graft rejection is defined as a return to a hyperglycemic state.
-
Immunological Analysis: At the end of the study or at specific time points, spleens and lymph nodes are harvested to analyze the frequency and phenotype of immune cell populations, particularly CD4+CD25+Foxp3+ regulatory T cells, by flow cytometry.
Conclusion
The foundational research on this compound and its prodrug VAG539 has established their immunomodulatory activity through the activation of the Aryl Hydrocarbon Receptor. The in vitro and in vivo studies have consistently demonstrated their ability to promote a tolerogenic immune phenotype, characterized by the inhibition of pro-inflammatory dendritic cells and the induction of regulatory T cells. These findings provide a strong rationale for the continued investigation of this compound and VAG539 as potential therapeutic agents for a range of immune-mediated diseases. This technical guide serves as a consolidated resource of the core scientific data and methodologies that form the basis of our understanding of these promising compounds.
References
- 1. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the aryl hydrocarbon receptor promotes allograft-specific tolerance through direct and dendritic cell-mediated effects on regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
VAF347's Effect on Cytokine Production: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
VAF347 is a small molecule agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2][3] By binding to and activating the AhR, this compound modulates the differentiation and function of various immune cells, leading to a significant shift in the cytokine production profile. This technical guide provides a comprehensive overview of the effects of this compound on cytokine production, with a focus on its anti-inflammatory properties and its potential as a therapeutic agent for autoimmune and inflammatory diseases.[1][2]
Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound exerts its immunomodulatory effects primarily through the activation of the AhR signaling pathway. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of this compound, the AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby regulating their transcription. The activation of this pathway by this compound leads to a downstream cascade of events that ultimately alters the production of key cytokines involved in immune regulation. The AhR signaling pathway can also interact with other signaling pathways, such as the NF-κB pathway, to fine-tune the inflammatory response.
Quantitative Effects of this compound on Cytokine Production
This compound has been shown to selectively modulate cytokine production, generally promoting anti-inflammatory and tissue-protective cytokines while inhibiting pro-inflammatory ones. The following tables summarize the quantitative effects of this compound on key cytokines from in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Cytokine Production
| Cytokine | Cell Type | Treatment Conditions | Effect | Quantitative Data | Reference |
| IL-6 | Human Monocytic Cell Line (MM1) | Stimulated with IL-4 + GM-CSF | Inhibition | IC50: ~5 nM | |
| IL-6 | Human Monocyte-Derived Dendritic Cells | Stimulated with anti-CD40 antibodies | Inhibition | Among top 15 down-regulated genes | |
| IL-17 | Naïve CD4+ T cells co-cultured with this compound-treated Dendritic Cells | Naïve T cell stimulation | Inhibition | Concomitantly inhibited with IL-22 promotion | |
| IL-17 & IFN-γ | Naïve CD4+ T cells | AhR ligation by this compound | Suppression | Suppressed generation of T cells secreting IL-17 and IFN-γ | |
| IL-22 | Naïve CD4+ T cells co-cultured with this compound-treated Dendritic Cells | Naïve T cell stimulation | Promotion | Promoted IL-22 secretion | |
| IL-22 | Naïve CD4+ T cells | AhR ligation by this compound | Promotion | Favored development of single IL-22-secreting cells (Th22) |
Table 2: In Vivo Effects of this compound on Cytokine Production
| Cytokine | Animal Model | Treatment Regimen | Tissue/Fluid Analyzed | Effect | Quantitative Data | Reference |
| IL-6 | Streptozotocin (STZ)-induced diabetic mice | 30 mg/kg subcutaneous injections | Sera | Inhibition | Significant decrease compared to untreated diabetic mice | |
| IL-17A | Streptozotocin (STZ)-induced diabetic mice | 30 mg/kg subcutaneous injections | Sera | Inhibition | Significant decrease compared to untreated diabetic mice | |
| IL-6 | Streptozotocin (STZ)-induced diabetic mice | 30 mg/kg subcutaneous injections | Retina | Inhibition | ~40 pg/mL in untreated vs. near non-diabetic levels with this compound | |
| IL-17A | Streptozotocin (STZ)-induced diabetic mice | 30 mg/kg subcutaneous injections | Retina | Inhibition | ~135 pg/mL in untreated vs. near non-diabetic levels with this compound |
Experimental Protocols
This section provides an overview of the methodologies used to investigate the effects of this compound on cytokine production.
In Vitro Differentiation and Co-culture of Human Monocyte-Derived Dendritic Cells (DCs) and Naïve CD4+ T cells
This protocol is designed to assess the influence of this compound on the ability of DCs to direct naïve T cell differentiation and cytokine production.
a. Isolation of Monocytes and Naïve CD4+ T cells:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Monocytes are purified from PBMCs by positive selection using CD14 magnetic beads.
-
Naïve CD4+ T cells are isolated from the monocyte-depleted PBMC fraction by negative selection.
b. Generation of Monocyte-Derived DCs:
-
Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF, and IL-4 to induce differentiation into immature DCs.
-
This compound (at desired concentrations, e.g., 10-100 nM) or vehicle control (e.g., DMSO) is added to the culture medium at the initiation of differentiation.
-
After 5-7 days, immature DCs are harvested. A portion of these cells can be matured using a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) or other stimuli like anti-CD40 antibodies.
c. Co-culture and T cell Stimulation:
-
This compound-treated or control DCs are co-cultured with purified naïve CD4+ T cells at a ratio of approximately 1:10 (DC:T cell).
-
T cell proliferation and differentiation are stimulated with anti-CD3 and anti-CD28 antibodies.
-
The co-culture is maintained for 3-5 days.
d. Cytokine Analysis:
-
Supernatants from the co-culture are collected for cytokine quantification using ELISA or cytometric bead array (CBA).
-
For intracellular cytokine staining, cells are re-stimulated for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines (e.g., IL-17, IL-22, IFN-γ) and analyzed by flow cytometry.
In Vitro Cytokine Production by a Monocytic Cell Line
This protocol is used to directly assess the effect of this compound on cytokine production by monocytic cells.
-
The human monocytic cell line MM1 is cultured in appropriate media.
-
Cells are stimulated with IL-4 and GM-CSF to induce IL-6 production.
-
This compound is added at a range of concentrations to determine the dose-dependent inhibitory effect.
-
After a suitable incubation period (e.g., 24-48 hours), supernatants are collected and IL-6 levels are measured by ELISA.
-
For mRNA analysis, cells are harvested after a shorter incubation (e.g., 4-6 hours) and IL-6 transcript levels are quantified by qRT-PCR.
Conclusion
This compound is a potent AhR agonist that skews the immune response towards an anti-inflammatory and tissue-protective phenotype. It achieves this by acting on monocytes and naïve T cells to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-17, while promoting the secretion of IL-22. This targeted modulation of cytokine production highlights the therapeutic potential of this compound for a range of autoimmune and inflammatory disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the immunomodulatory properties of this compound.
References
- 1. The aryl hydrocarbon receptor (AhR) ligand this compound selectively acts on monocytes and naïve CD4(+) Th cells to promote the development of IL-22-secreting Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of VAF347: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VAF347 is a potent, cell-permeable agonist of the Aryl Hydrocarbon Receptor (AhR) with demonstrated anti-inflammatory and immunomodulatory properties.[1][2] Its mechanism of action is centered on the activation of the AhR signaling pathway, which leads to the modulation of cytokine production and T-cell differentiation.[3][4][5] This document provides a technical guide to the initial toxicity screening of this compound, summarizing the available preclinical safety data. The information presented herein is compiled from published efficacy studies where toxicity was assessed as a secondary endpoint. A comprehensive, dedicated preclinical toxicology report on this compound is not publicly available at this time.
Mechanism of Action
This compound functions by binding to and activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction initiates a signaling cascade that influences immune responses. Key mechanistic aspects include:
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to inhibit the production of Interleukin-6 (IL-6), a key cytokine involved in inflammation. In human monocytic cell lines, the IC50 for IL-6 inhibition is approximately 5 nM.
-
Modulation of T-Cell Differentiation: Activation of AhR by this compound can influence the differentiation of T-helper (Th) cells. It has been observed to inhibit the development of pro-inflammatory Th17 cells and their production of IL-17A, while promoting the development of IL-22-secreting Th22 cells.
-
Induction of Cytochrome P450 Enzymes: As a classic AhR agonist, this compound induces the expression of downstream target genes such as Cytochrome P450 1A1 (CYP1A1).
Signaling Pathway of this compound
Preclinical Toxicity Data
The primary source of in vivo toxicity data for this compound comes from a study in a diabetic mouse model. In this research, the compound was administered to assess its therapeutic efficacy in preventing diabetic retinopathy.
Quantitative Data Summary
| Study Parameter | Details | Outcome | Citation |
| Animal Model | Streptozotocin-induced diabetic mice | - | |
| Compound | This compound | - | |
| Dose | 30 mg/kg | No toxicity observed | |
| Route of Administration | Subcutaneous injection | - | |
| Dosing Frequency | Weekly | - | |
| Duration | Up to 8 months (28 injections) | No toxicity observed | |
| Toxicity Parameters Monitored | Body weight, body condition, lethargy, respiratory distress, mortality, autopsy organ appearance | No adverse effects noted |
Experimental Protocols
The following protocols are based on the methodologies described in the available literature.
In Vivo Toxicity Assessment in Diabetic Mice
-
Objective: To evaluate the long-term safety of this compound in a diabetic mouse model.
-
Animal Model: Male C57BL/6J mice, with diabetes induced by streptozotocin (STZ). A non-diabetic control group treated with this compound was also included.
-
Test Article Formulation: Lyophilized this compound was suspended in DMSO and subsequently diluted in sterile saline to a final concentration for a 30 mg/kg dose.
-
Dosing Regimen: Diabetic mice received weekly subcutaneous injections of 30 mg/kg this compound, beginning one week after the confirmation of diabetes. The study extended for up to eight months.
-
Toxicity Monitoring:
-
Clinical Observations: Mice were monitored weekly for changes in body weight, overall body condition, lethargy, and signs of respiratory distress.
-
Mortality: All instances of mortality were recorded.
-
Experimental Workflow
Discussion and Future Directions
The available data suggests that this compound is well-tolerated in mice under a specific chronic dosing schedule. The absence of observable toxicity in the reported study is a positive indicator for its safety profile. However, it is crucial to recognize that this information represents a limited scope of a formal preclinical toxicology evaluation.
For a comprehensive initial toxicity screening, the following studies would be necessary:
-
Acute Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for acute toxicity.
-
Repeat-Dose Toxicity Studies: In at least two species (one rodent, one non-rodent) to assess the effects of repeated administration.
-
Safety Pharmacology Core Battery: To evaluate the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Assays: A battery of in vitro and in vivo tests to assess the potential for DNA damage and mutagenicity.
-
In Vitro Cytotoxicity Assays: To determine the direct cytotoxic potential of this compound on various cell types.
Conclusion
This compound, an AhR agonist, has shown a favorable safety profile in a long-term efficacy study in mice, with no observable toxicity at a weekly subcutaneous dose of 30 mg/kg. The mechanism of action through AhR is well-defined, involving the modulation of inflammatory pathways. While these initial findings are promising, a complete preclinical safety evaluation encompassing a broader range of standard toxicology studies is required to fully characterize the toxicity profile of this compound for further drug development.
References
- 1. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The aryl hydrocarbon receptor (AhR) ligand this compound selectively acts on monocytes and naïve CD4(+) Th cells to promote the development of IL-22-secreting Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl Hydrocarbon Receptor Agonist this compound Impedes Retinal Pathogenesis in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VAF347 in Allergic Lung Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VAF347, a potent aryl hydrocarbon receptor (AhR) agonist, in the study of allergic lung inflammation. Detailed protocols for key in vivo and in vitro experiments are provided to facilitate the investigation of this compound's therapeutic potential.
Introduction
This compound is a small molecule that has been identified as an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[1][2] Studies have demonstrated that this compound exhibits significant anti-inflammatory properties in the context of allergic lung inflammation.[1][3] Its mechanism of action primarily involves the modulation of dendritic cell (DC) function, leading to the inhibition of pro-inflammatory T-helper (Th) cell generation and a subsequent reduction in the hallmarks of allergic airway inflammation.[1]
Mechanism of Action
This compound exerts its immunomodulatory effects by binding to and activating the AhR. This activation initiates a signaling cascade that ultimately suppresses inflammatory responses. In the context of allergic lung inflammation, this compound has been shown to:
-
Inhibit Dendritic Cell Function: this compound blocks the capacity of DCs to generate pro-inflammatory Th cells. This is achieved by downregulating the expression of key molecules required for T-cell activation, such as IL-6, CD86, and HLA-DR.
-
Suppress T-helper Cell Differentiation: Activation of AhR by this compound can influence the differentiation of naive T cells. It has been shown to promote the development of IL-22-secreting T cells (Th22) while inhibiting the polarization of Th1 and Th17 cells, which are implicated in inflammatory responses.
-
Reduce Allergic Inflammation Markers: In preclinical models of allergic asthma, this compound treatment leads to a significant reduction in lung eosinophilia, serum IgE levels, and goblet cell hyperplasia. These effects are critically dependent on a functional AhR, as they are absent in AhR-deficient mice.
Signaling Pathway of this compound
Caption: this compound binds to the cytosolic AhR complex, leading to nuclear translocation and target gene transcription.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Effects of this compound on Dendritic and Monocytic Cells
| Cell Type | Treatment | Effect | IC50 | Reference |
| Human Monocyte-derived DCs | This compound | Inhibition of IL-6 expression | ~5 nM | |
| Human Monocytic Cell Line (MM1) | This compound | Inhibition of IL-4 + GM-CSF induced IL-6 mRNA | ~5 nM | |
| Human Monocytic Cell Line (MM1) | TCDD (prototypical AhR agonist) | Inhibition of IL-4 + GM-CSF induced IL-6 mRNA | ~80 pM |
Table 2: In Vivo Effects of this compound in a Mouse Model of Allergic Lung Inflammation
| Parameter | Treatment | Outcome | Reference |
| Lung Eosinophilia | This compound | Blockade of eosinophil influx into the lung | |
| Serum IgE | This compound | Inhibition of elevated serum IgE levels | |
| Goblet Cell Hyperplasia | This compound | Inhibition of goblet cell hyperplasia | |
| Serum Total IgE & IL-5 | This compound in AhR-/- mice | This compound-induced reduction was abolished |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Induction of Allergic Lung Inflammation in a Murine Model
This protocol describes the induction of allergic airway inflammation using ovalbumin (OVA) as the allergen.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle control (e.g., DMSO and sterile saline)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Control mice receive i.p. injections of PBS with alum.
-
-
This compound Administration:
-
Beginning on day 14, administer this compound (e.g., 30 mg/kg, subcutaneous or oral) or vehicle control daily for the duration of the challenge period. The optimal dose and route of administration should be determined empirically.
-
-
Airway Challenge:
-
On days 14, 15, and 16, challenge the mice by intranasal instillation or aerosol exposure to 1% OVA in PBS for 20-30 minutes.
-
Control mice are challenged with PBS alone.
-
-
Endpoint Analysis:
-
On day 18 (48 hours after the final challenge), euthanize the mice and collect samples for analysis (BALF, blood, and lung tissue).
-
Protocol 2: Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis
Materials:
-
Euthanasia solution
-
Tracheal cannula (e.g., 20-gauge)
-
1 mL syringe
-
Ice-cold PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope slides and cytocentrifuge
-
Differential cell stain (e.g., Wright-Giemsa)
Procedure:
-
BALF Collection:
-
After euthanasia, expose the trachea and insert a cannula.
-
Secure the cannula with a suture.
-
Instill 1 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate the fluid. Repeat this process three times with fresh PBS, pooling the recovered fluid.
-
Keep the collected BALF on ice.
-
-
Total Cell Count:
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of cells using a hemocytometer or automated cell counter.
-
-
Differential Cell Count:
-
Prepare cytospin slides by centrifuging a cell suspension onto a microscope slide.
-
Stain the slides with a differential stain.
-
Count at least 300 cells under a microscope and classify them as macrophages, eosinophils, neutrophils, and lymphocytes based on their morphology.
-
Protocol 3: Flow Cytometric Analysis of Lung Immune Cells
Materials:
-
Lung tissue
-
Collagenase D and DNase I
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
70 µm cell strainer
-
Red blood cell lysis buffer
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, B220, Gr-1, Siglec-F, CD11c)
-
Fixation and permeabilization buffers (for intracellular staining)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Perfuse the lungs with PBS to remove blood.
-
Mince the lung tissue and digest with collagenase D and DNase I in RPMI at 37°C for 30-60 minutes with agitation.
-
Neutralize the enzymatic digestion with RPMI containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash and resuspend the cells in staining buffer (PBS with 2% FBS).
-
-
Cell Staining:
-
Block Fc receptors with anti-CD16/32 antibody for 15-20 minutes on ice.
-
Add a cocktail of fluorescently labeled antibodies for surface markers and incubate for 30-40 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol.
-
Add antibodies for intracellular targets and incubate.
-
Wash and resuspend the cells in staining buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, collecting a minimum of 1.5 x 10^6 events per sample.
-
Analyze the data using appropriate software to identify and quantify different immune cell populations.
-
Protocol 4: Histological Analysis of Lung Inflammation
Materials:
-
Lung tissue
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin and eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
Inflate the lungs with 4% PFA or 10% formalin at a constant pressure.
-
Immerse the fixed lungs in the same fixative overnight.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 4-5 µm sections using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E to assess inflammatory cell infiltration and lung architecture.
-
Stain with PAS to identify and quantify mucus-producing goblet cells.
-
-
Microscopic Evaluation:
-
Examine the stained sections under a light microscope.
-
Score the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia using a semi-quantitative scoring system.
-
Experimental Workflow for In Vivo this compound Studies
Caption: A typical experimental workflow for evaluating this compound in a mouse model of allergic lung inflammation.
Conclusion
This compound represents a promising therapeutic candidate for allergic lung inflammation due to its potent AhR-mediated anti-inflammatory effects. The protocols and data presented here provide a framework for researchers to further investigate the mechanisms of action and therapeutic efficacy of this compound and other AhR agonists in the context of allergic airway diseases. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatments for asthma and other allergic disorders.
References
- 1. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The Aryl Hydrocarbon Receptor in Asthma: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
VAF347 in DMSO: Application Notes and Protocols for Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of VAF347 stock solutions in dimethyl sulfoxide (DMSO). This compound is a cell-permeable agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor.[1][2][3] Activation of AhR by this compound modulates various signaling pathways, leading to anti-inflammatory and immunomodulatory effects.[4][5]
Physicochemical and Solubility Data
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁ClF₃N₃ | |
| Molecular Weight | 349.7 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| UV/Vis (λmax) | 288 nm | |
| Solubility in DMSO | ~1 mg/mL | |
| Solubility in DMF | ~5 mg/mL | |
| Solubility in Ethanol | Slightly soluble |
This compound Signaling Pathway
This compound acts as an agonist for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the this compound-AhR complex translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. A key target gene is Cytochrome P450 1A1 (CYP1A1). The activation of AhR signaling by this compound also leads to the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and impacts T-cell differentiation, promoting the development of IL-22-secreting T-helper cells while inhibiting IL-17 production.
Caption: this compound activates the AhR signaling pathway.
Experimental Protocols
Preparation of a 1 mg/mL this compound Stock Solution in DMSO
This protocol details the preparation of a 1 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile amber vial.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Safety Precautions:
-
Handle this compound in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO can facilitate the absorption of substances through the skin; therefore, avoid direct contact.
Storage and Stability of this compound Stock Solutions
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Storage Temperature | Stability Period |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Note: It is recommended to use the stock solution within the specified periods when stored at the indicated temperatures.
Application Workflow
The following diagram illustrates a typical workflow for using a this compound DMSO stock solution in cell-based assays.
Caption: General workflow for this compound application.
In Vitro and In Vivo Dosing Information
The following table provides examples of this compound concentrations and dosages used in published research. These should be considered as starting points, and optimal concentrations may vary depending on the specific cell line, animal model, and experimental conditions.
| Application | Concentration/Dosage | Experimental Context | Reference |
| In Vitro | 50 nM | Induction of CYP1A1 mRNA in human peripheral monocytes. | |
| In Vitro | ~5 nM (IC₅₀) | Inhibition of IL-4 and GM-CSF induced IL-6 production in a human monocytic cell line. | |
| In Vitro | 0.01-20 µM | Enhancement of retinoic acid-induced cell cycle arrest in HL-60 cells. | |
| In Vivo | 30 mg/kg | Subcutaneous injection in a murine model of diabetic retinopathy. A water-soluble derivative, VAG539, was also used at this dosage orally. |
Note on DMSO in Cell Culture: When preparing working solutions for cell culture, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for VAF347 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular responses to VAF347, a potent and cell-permeable agonist of the Aryl Hydrocarbon Receptor (AhR). This compound has demonstrated significant immunomodulatory effects, primarily through its action on monocytic and dendritic cell lineages. This document outlines the responsive cell lines, summarizes the quantitative effects of this compound, and provides detailed protocols for key experimental assays.
Introduction to this compound
This compound is a small molecule that acts as a high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] Upon binding, this compound initiates the translocation of AhR to the nucleus, leading to the transcription of target genes, including the well-characterized cytochrome P450 family member, CYP1A1.[1] The activation of the AhR signaling pathway by this compound results in potent anti-inflammatory and immunomodulatory effects, making it a valuable tool for studying immune regulation and a potential therapeutic agent.[1][2][3]
Responsive Cell Lines and Cellular Effects
This compound has been shown to elicit responses in several human cell lines, primarily of hematopoietic origin. The key responsive cell lines and the observed effects are summarized below.
-
Human Peripheral Blood Monocytes: Treatment with this compound induces the expression of CYP1A1 mRNA, a hallmark of AhR activation. When used in the differentiation of monocytes to dendritic cells, this compound modulates the dendritic cell phenotype and function.
-
Human Monocyte-Derived Dendritic Cells (DCs): this compound inhibits the expression of key molecules involved in T-cell activation, including IL-6, CD86, and HLA-DR. This leads to a reduced capacity of DCs to stimulate T-cell proliferation.
-
MM1 (MonoMac1) Human Monocytic Cell Line: This cell line is highly responsive to this compound. The compound effectively inhibits the IL-4 and GM-CSF-induced production of IL-6 mRNA in a dose-dependent manner.
-
HL-60 Human Promyelocytic Leukemia Cell Line: this compound has been shown to influence the differentiation of HL-60 cells. In combination with other agents like retinoic acid, this compound can enhance granulocytic differentiation, as evidenced by changes in cell surface marker expression and morphology. It also inhibits the vitamin D3-induced differentiation of HL-60 cells towards a monocytic lineage.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various responsive cell lines as reported in the literature.
Table 1: Inhibition of IL-6 Production by this compound
| Cell Line | Stimulus | Endpoint | IC50 | Reference |
| MM1 (MonoMac1) | IL-4 + GM-CSF | IL-6 mRNA expression | ~5 nM | |
| Human Monocyte-Derived DCs | - | IL-6 protein secretion | Not explicitly stated, but similar to MM1 cells |
Table 2: Modulation of Cell Differentiation Markers in HL-60 Cells by this compound
| Co-treatment | This compound Concentration | Time | Marker | Effect | Reference |
| 1 µM Retinoic Acid | 100 nM - 20 µM | 48 h | CD11b | Enhanced expression | |
| 0.5 µM Vitamin D3 | 20 µM | 72 h | CD14 | Significantly inhibited expression (p < 0.02) |
Table 3: Induction of AhR Target Gene Expression by this compound
| Cell Line | This compound Concentration | Time | Gene | Effect | Reference |
| Human Peripheral Monocytes | 50 nM | 4 h | CYP1A1 mRNA | Significant induction | |
| MM1 (MonoMac1) | Not specified | - | CYP1A1 mRNA | Induction |
Signaling Pathway and Experimental Workflow
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound exerts its effects by activating the AhR signaling pathway. The diagram below illustrates the key steps in this pathway.
Caption: this compound activates the AhR signaling pathway.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on a responsive cell line.
Caption: A typical workflow for studying this compound effects.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Responsive cell line (e.g., MM1, HL-60)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)
-
This compound
-
DMSO (for this compound stock solution)
-
Tissue culture plates (6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the chosen cell line in complete medium according to standard protocols.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
Seed the cells into appropriate tissue culture plates at the desired density. For example, for a 6-well plate, seed approximately 5 x 10^5 cells per well.
-
Allow the cells to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 24, 48, or 72 hours) before proceeding with downstream analysis.
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative RT-PCR (qRT-PCR) for CYP1A1 and IL-6 Expression
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP1A1, IL-6, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Harvest the cells after this compound treatment and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the appropriate primers, cDNA template, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Western Blot for AhR and CYP1A1
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AhR, anti-CYP1A1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-AhR at 1:500, anti-CYP1A1 at a suitable dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Flow Cytometry for Dendritic Cell Maturation Markers
Materials:
-
Human peripheral blood monocytes or a suitable cell line
-
Reagents for dendritic cell differentiation (e.g., GM-CSF, IL-4)
-
This compound
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD86, anti-HLA-DR, and corresponding isotype controls)
-
Flow cytometer
Protocol:
-
Differentiate human peripheral blood monocytes into immature dendritic cells by culturing with GM-CSF and IL-4 for 5-6 days.
-
Treat the immature DCs with this compound at various concentrations for 24-48 hours. Include a positive control for DC maturation (e.g., LPS) and a vehicle control.
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/100 µL.
-
Add the fluorochrome-conjugated antibodies against CD86, HLA-DR, and isotype controls to the respective cell suspensions.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
References
- 1. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aryl Hydrocarbon Receptor Agonist this compound Impedes Retinal Pathogenesis in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring VAF347's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAF347 is a potent small-molecule agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular homeostasis. Activation of the AhR signaling pathway by this compound leads to significant changes in the expression of a wide array of genes, mediating its anti-inflammatory and immunomodulatory effects. These application notes provide a comprehensive guide to the techniques used to measure the effects of this compound on gene expression, complete with detailed protocols and data presentation guidelines.
Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway
This compound exerts its biological effects by binding to and activating the Aryl Hydrocarbon Receptor. Upon ligand binding, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Key downstream effects of this compound-mediated AhR activation include the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, and the modulation of genes involved in immune regulation, including cytokines and cell surface markers.[1]
Caption: this compound activates the AhR signaling pathway, leading to changes in gene expression.
Quantitative Data on Gene Expression Changes Induced by this compound
The following tables summarize the quantitative changes in gene expression observed in human monocyte-derived dendritic cells (mo-DCs) and other cell types upon treatment with this compound. The data is compiled from microarray and quantitative real-time PCR (qRT-PCR) analyses.
Table 1: Genes Upregulated by this compound in Human mo-DCs [1]
| Gene Symbol | Gene Name | Fold Change (Geometric Mean) |
| THBS1 | Thrombospondin 1 | >180 |
| PLAT | Plasminogen Activator, Tissue | 28.6 |
| IL19 | Interleukin 19 | 25.1 |
| AHRR | Aryl Hydrocarbon Receptor Repressor | 20.3 |
| RASAL1 | RAS Protein Activator Like 1 | 19.8 |
| TIPARP | TCDD Inducible Poly(ADP-Ribose) Polymerase | Induced |
| CYP1B1 | Cytochrome P450 Family 1 Subfamily B Member 1 | Induced |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | Induced |
| IL22 | Interleukin 22 | Promoted |
Table 2: Genes Downregulated by this compound in Human mo-DCs [1]
| Gene Symbol | Gene Name | Fold Change (Geometric Mean) |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | 0.25 (4-fold decrease) |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | 0.27 |
| ARAP3 | ArfGAP With RhoGAP Domain, Ankyrin Repeat And PH Domain 3 | 0.28 |
| CD38 | CD38 Molecule | 0.31 |
| IL6 | Interleukin 6 | Top 15 Downregulated |
| CD86 | CD86 Molecule | Inhibited |
| HLA-DR | Human Leukocyte Antigen - DR | Inhibited |
| IL17 | Interleukin 17 | Inhibited |
| IFNG | Interferon Gamma | Inhibited |
Note: "Induced," "Promoted," and "Inhibited" indicate a qualitative change in expression as reported in the literature where specific fold-change values were not provided.[1][2]
Experimental Protocols
To accurately measure the effect of this compound on gene expression, validated and reproducible experimental protocols are essential. The following sections provide detailed methodologies for three key techniques: quantitative real-time PCR (qPCR), RNA sequencing (RNA-seq), and microarray analysis.
Caption: General workflow for analyzing this compound's effect on gene expression.
Protocol 1: Quantitative Real-Time PCR (qPCR)
Objective: To quantify the mRNA expression levels of specific target genes in response to this compound treatment.
Materials:
-
Cultured cells of interest (e.g., human peripheral blood monocytes, dendritic cells)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target and housekeeping genes
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with the desired concentration of this compound (e.g., 50 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-8 hours). For in vivo studies, a dosage of 30 mg/kg has been used.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Include a DNase I treatment step to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene or a housekeeping gene (e.g., GAPDH, ACTB), cDNA template, and nuclease-free water.
-
Set up reactions in triplicate for each sample and gene.
-
-
qPCR Amplification:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.
-
Protocol 2: RNA Sequencing (RNA-Seq)
Objective: To perform a comprehensive, unbiased analysis of the transcriptome to identify all genes and pathways affected by this compound.
Materials:
-
High-quality total RNA (as prepared for qPCR)
-
RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
-
Bioinformatics software for data analysis
Procedure:
-
RNA Quality Control:
-
Ensure high-quality RNA with an RNA Integrity Number (RIN) of ≥ 8.0 as determined by a Bioanalyzer.
-
-
Library Preparation:
-
Prepare RNA-seq libraries from total RNA according to the manufacturer's protocol. This typically involves:
-
Poly(A) selection to enrich for mRNA.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
-
Library Quantification and Quality Control:
-
Quantify the final library concentration using a Qubit fluorometer or qPCR.
-
Assess the size distribution of the library using a Bioanalyzer.
-
-
Sequencing:
-
Pool the libraries and sequence them on an NGS platform.
-
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between this compound-treated and control samples.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify affected biological pathways and processes.
-
Protocol 3: Microarray Analysis
Objective: To analyze the expression of a predefined set of genes on a microarray chip to profile this compound-induced transcriptional changes.
Materials:
-
High-quality total RNA
-
cDNA synthesis and labeling kit (e.g., with fluorescent dyes like Cy3 and Cy5)
-
Gene expression microarrays (e.g., Affymetrix, Agilent)
-
Hybridization and wash buffers
-
Microarray scanner
-
Data analysis software
Procedure:
-
RNA Quality Control:
-
Verify RNA quality and integrity as for qPCR and RNA-Seq.
-
-
cDNA Synthesis and Labeling:
-
Reverse transcribe total RNA into cDNA.
-
During synthesis, incorporate fluorescently labeled nucleotides (e.g., Cy3 for control, Cy5 for this compound-treated) or use a post-synthesis labeling method.
-
-
Hybridization:
-
Combine equal amounts of labeled cDNA from the control and treated samples.
-
Hybridize the labeled cDNA to the microarray chip overnight in a hybridization chamber.
-
-
Washing:
-
Wash the microarray to remove non-specifically bound cDNA.
-
-
Scanning:
-
Scan the microarray using a laser scanner to detect the fluorescence intensity at each spot.
-
-
Data Analysis:
-
Image Analysis: Quantify the fluorescence intensity for each spot.
-
Normalization: Normalize the data to correct for experimental variations.
-
Differential Expression Analysis: Identify genes with significant differences in fluorescence intensity between the two channels (Cy3 and Cy5), representing differential expression.
-
Clustering and Pathway Analysis: Group genes with similar expression patterns and perform functional analysis.
-
Conclusion
The methodologies described in these application notes provide a robust framework for investigating the effects of this compound on gene expression. The choice of technique will depend on the specific research question, with qPCR being ideal for targeted gene analysis, while RNA-seq and microarrays offer a more global view of the transcriptomic changes. By following these detailed protocols, researchers can generate high-quality, reproducible data to further elucidate the molecular mechanisms of this compound and its potential as a therapeutic agent.
References
Application Notes and Protocols: Flow Cytometry Analysis of T Cells Following VAF347 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAF347 is a potent, cell-permeable small molecule that functions as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor.[1][2] Activation of AhR by this compound has been shown to have significant immunomodulatory and anti-inflammatory effects, primarily by influencing the differentiation and function of T cell subsets.[1][2][3] Notably, this compound can suppress the differentiation of pro-inflammatory T helper 17 (Th17) cells and reduce the production of associated cytokines like IL-17A and IL-6. Conversely, it has been observed to enhance the proliferation and survival of anti-inflammatory regulatory T cells (Tregs). This compound also influences monocyte differentiation into dendritic cells, which in turn promote the secretion of IL-22 from naive CD4+ T cells while inhibiting IL-17 production.
These characteristics make this compound a compound of interest for therapeutic applications in autoimmune diseases and other inflammatory conditions. This document provides detailed protocols for the analysis of T cell populations using flow cytometry after in vitro treatment with this compound, enabling researchers to quantitatively assess its impact on key T cell subsets.
Data Summary: Effects of this compound on T Cell Populations
The following tables summarize the expected quantitative effects of this compound on key T cell populations based on published findings. These tables serve as a template for presenting experimental data.
Table 1: Effect of this compound on CD4+ T Helper Cell Subsets
| Treatment Group | Concentration (µM) | % CD4+ T Cells | % Th17 (CD4+IL-17A+) Cells | % Treg (CD4+CD25+Foxp3+) Cells |
| Vehicle Control (DMSO) | 0 | 100 | Value | Value |
| This compound | 1 | Value | Value | Value |
| This compound | 5 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
Table 2: Effect of this compound on T Cell Activation Markers
| Treatment Group | Concentration (µM) | % CD69+ of CD4+ T Cells | % CD25+ of CD4+ T Cells | % CD69+ of CD8+ T Cells |
| Vehicle Control (DMSO) | 0 | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| This compound | 5 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the isolation of PBMCs from whole blood, which will be the source of T cells for the subsequent experiments.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the buffy coat (containing PBMCs) undisturbed at the interface.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: T Cell Culture and this compound Treatment
This protocol describes the in vitro treatment of PBMCs with this compound.
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
T cell activators (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Adjust the concentration of PBMCs to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
For T cell activation, add anti-CD3/CD28 beads or other stimuli as required for your specific experimental aims.
-
Add the desired concentrations of this compound to the respective wells. Ensure to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 3: Flow Cytometry Staining for T Cell Subsets and Activation Markers
This protocol details the staining procedure for identifying T cell subsets (Th17 and Treg) and activation markers.
Materials:
-
This compound-treated and control cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorescently conjugated antibodies (see Table 3 for a suggested panel)
-
Fixation/Permeabilization Buffer
-
1X Permeabilization Buffer
-
FACS tubes
-
Centrifuge
Procedure:
-
Surface Staining:
-
Harvest the cells from the culture plates and transfer them to FACS tubes.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the surface marker antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization (for intracellular staining):
-
After the final wash from surface staining, resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells once with 1X Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Buffer containing the intracellular antibodies (e.g., anti-IL-17A, anti-Foxp3).
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. It is recommended to acquire a minimum of 100,000 events per sample for reliable data.
-
Table 3: Suggested Flow Cytometry Antibody Panel
| Target | Fluorochrome | Purpose |
| CD3 | e.g., APC-H7 | Pan T cell marker |
| CD4 | e.g., BV510 | T helper cell marker |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD25 | e.g., PE-Cy7 | Treg and activation marker |
| IL-17A | e.g., PE | Th17 cell marker |
| Foxp3 | e.g., Alexa Fluor 488 | Treg cell transcription factor |
| CD69 | e.g., FITC | Early activation marker |
| Viability Dye | e.g., Zombie NIR™ | To exclude dead cells from analysis |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound binds to AhR, leading to downstream signaling that inhibits Th17 differentiation and promotes Treg survival.
Caption: Workflow for analyzing T cells post-VAF347 treatment via flow cytometry.
References
VAF347 Administration in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of VAF347, a potent aryl hydrocarbon receptor (AhR) agonist, in various preclinical models. The included protocols are intended to serve as a guide for researchers investigating the immunomodulatory and anti-inflammatory properties of this compound.
Mechanism of Action
This compound is a small molecule that acts as a high-affinity agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][2] Upon binding, this compound induces a conformational change in the AhR, leading to its translocation into the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[1] One of the well-established target genes is Cytochrome P450 1A1 (CYP1A1).[1] The immunomodulatory effects of this compound are primarily attributed to its influence on dendritic cell (DC) maturation and subsequent T-cell differentiation.[1]
In Vitro Applications
This compound has been demonstrated to modulate immune cell function in vitro, particularly in the context of dendritic cell differentiation and cytokine production.
Table 1: In Vitro Effects of this compound
| Cell Type | Model System | This compound Concentration | Incubation Time | Readout | Observed Effect |
| Human Peripheral Monocytes | Primary Cell Culture | 50 nM | 4 hours | CYP1A1 mRNA Expression (qRT-PCR) | Significant induction of CYP1A1 transcript levels. |
| Human Monocyte-derived DCs | Primary Cell Culture | 50 nM | Not Specified | IL-6, CD86, HLA-DR Expression | Inhibition of expression. |
| Human Monocytic Cell Line (MM1) | Cell Line Culture | ~5 nM (IC50) | Not Specified | IL-4 + GM-CSF-induced IL-6 Production | Inhibition of IL-6 production. |
| Naive CD4+ T cells | Co-culture with this compound-treated DCs | Not Specified | Not Specified | Cytokine Production (IL-17, IL-22) | Promotion of IL-22 secretion and inhibition of IL-17 production, favoring a Th22 phenotype. |
Protocol 1: In Vitro Differentiation of Human Monocyte-Derived Dendritic Cells
This protocol describes the generation of human monocyte-derived dendritic cells (mo-DCs) and the assessment of this compound's effect on their maturation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD86, anti-HLA-DR)
-
ELISA kit for IL-6 quantification
Procedure:
-
Isolate monocytes from PBMCs using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting).
-
Culture monocytes in complete medium supplemented with GM-CSF and IL-4 to differentiate them into immature DCs.
-
On day 5 or 6, induce DC maturation by adding a maturation stimulus (e.g., a cytokine cocktail or LPS).
-
Concurrently, treat the cells with this compound at the desired concentration (e.g., 50 nM) or vehicle control (DMSO).
-
After an appropriate incubation period (e.g., 24-48 hours), harvest the cells and supernatant.
-
Analyze the expression of maturation markers (CD86, HLA-DR) on the cell surface by flow cytometry.
-
Quantify the concentration of IL-6 in the culture supernatant by ELISA.
In Vivo Applications
This compound and its water-soluble prodrug, VAG539, have demonstrated therapeutic efficacy in mouse models of allergic lung inflammation and diabetic retinopathy.
Table 2: In Vivo Administration and Efficacy of this compound/VAG539
| Preclinical Model | Animal Strain | Compound | Dose | Route of Administration | Frequency & Duration | Key Efficacy Endpoints |
| Allergic Lung Inflammation (Asthma) | Not Specified in Snippets | VAG539 | 30 mg/kg | Oral | Daily, Days 0-7 | Inhibition of lung eosinophilia, goblet cell hyperplasia, and serum IgE levels. |
| Diabetic Retinopathy | C57BL/6 | This compound | 30 mg/kg | Subcutaneous | Weekly, for 7 or 28 injections | Amelioration of leukostasis, oxidative stress, retinal inflammation, and capillary degeneration. |
Protocol 2: Ovalbumin-Induced Allergic Lung Inflammation Mouse Model
This protocol outlines a general procedure for inducing allergic lung inflammation and evaluating the therapeutic effect of VAG539.
Materials:
-
Mice (e.g., BALB/c)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)3) as an adjuvant
-
VAG539
-
Vehicle for oral administration
Procedure:
-
Sensitization: On days 0 and 7, sensitize mice by intraperitoneal injection of OVA emulsified in Al(OH)3.
-
Treatment: Administer VAG539 (30 mg/kg) or vehicle orally on a prophylactic schedule (e.g., daily from day 0 to day 7).
-
Challenge: On subsequent days (e.g., days 14, 15, and 16), challenge the mice with an aerosolized OVA solution.
-
Endpoint Analysis: 24-48 hours after the final challenge, perform the following analyses:
-
Collect blood for serum IgE measurement by ELISA.
-
Perform bronchoalveolar lavage (BAL) to quantify eosinophil infiltration by cell counting and differential staining.
-
Fix and section lung tissue for histological analysis of goblet cell hyperplasia (e.g., using Periodic acid-Schiff staining).
-
Protocol 3: Streptozotocin-Induced Diabetic Retinopathy Mouse Model
This protocol describes the induction of diabetes and subsequent treatment with this compound to assess its impact on retinal pathology.
Materials:
-
Mice (e.g., C57BL/6)
-
Streptozotocin (STZ)
-
Citrate buffer
-
This compound
-
Vehicle for subcutaneous injection (e.g., DMSO and sterile saline)
Procedure:
-
Induction of Diabetes: Induce diabetes by intraperitoneal injections of STZ on consecutive days. Monitor blood glucose levels to confirm the diabetic phenotype.
-
Treatment: Begin weekly subcutaneous injections of this compound (30 mg/kg) or vehicle one week after diabetes confirmation.
-
Duration: Continue treatment for the desired study duration (e.g., 2 or 8 months).
-
Endpoint Analysis: At the end of the study, evaluate retinal pathology through methods such as:
-
Leukostasis: Quantify leukocyte adhesion to the retinal vasculature.
-
Oxidative Stress: Measure reactive oxygen species (ROS) levels in retinal tissue.
-
Inflammation: Assess inflammatory markers in the retina.
-
Capillary Degeneration: Perform retinal digest preparations to visualize and quantify acellular capillaries.
-
Safety and Toxicology
In the streptozotocin-induced diabetic mouse model, weekly subcutaneous injections of this compound at 30 mg/kg for up to 28 injections showed no observed toxicity. Monitored parameters included body weight, body condition, lethargy, respiratory distress, and mortality.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
Long-Term Stability of VAF347 in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAF347 is a potent, low-molecular-weight agonist of the Aryl Hydrocarbon Receptor (AhR), demonstrating significant anti-inflammatory and immunomodulatory effects.[1] Its potential therapeutic applications necessitate a thorough understanding of its stability in solution under various storage conditions to ensure accurate and reproducible experimental outcomes. These application notes provide a summary of known stability data for this compound stock solutions and a detailed protocol for conducting long-term stability studies in various solvents. The document also includes a diagram of the AhR signaling pathway to provide context for the compound's mechanism of action.
Quantitative Stability Data
The stability of a compound in solution is a critical factor for ensuring the reliability of in vitro and in vivo experimental results. The following table summarizes the known long-term stability of this compound in a stock solution.
| Storage Temperature | Storage Period | Solvent |
| -80°C | 2 years | DMSO |
| -20°C | 1 year | DMSO |
| Data sourced from MedchemExpress.[2] |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound exerts its biological effects by acting as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][3] Upon binding to this compound, the AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes, including those involved in immunomodulation.
Experimental Protocol: Long-Term Stability of this compound in Solution
This protocol provides a framework for assessing the long-term stability of this compound in various solutions. It is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.
Objective
To determine the degradation kinetics and establish a reliable shelf-life for this compound in different solvent systems under various storage conditions.
Materials and Reagents
-
This compound (solid)
-
Solvents (e.g., DMSO, Ethanol, PEG300, Corn Oil)
-
Phosphate Buffered Saline (PBS)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Volumetric flasks
-
Pipettes
-
Amber glass vials with screw caps
-
Environmental chambers or incubators
Experimental Workflow
Solution Preparation
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
From the stock solution, prepare working solutions of this compound at a final concentration relevant to the intended experiments (e.g., 10 µM, 100 µM) in the desired solvents or solvent mixtures.
-
Dispense aliquots of each solution into amber glass vials to protect from light.
Storage Conditions
Store the prepared solutions under a variety of conditions to assess stability:
-
Long-Term Storage:
-
-80°C
-
-20°C
-
2-8°C (refrigerated)
-
25°C / 60% Relative Humidity (RH)
-
-
Accelerated Storage:
-
40°C / 75% Relative Humidity (RH)
-
-
Photostability:
-
Expose a set of samples to a controlled light source as per ICH Q1B guidelines. Include a dark control stored under the same temperature conditions.
-
Sampling Plan
Collect samples from each storage condition at predetermined time points. A typical sampling schedule would be:
-
Time 0 (immediately after preparation)
-
Long-Term Storage: 1, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated Storage: 1, 3, and 6 months.
-
Photostability: A shorter duration, dependent on the intensity of the light source.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the intact this compound from its degradation products.
-
Example HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: The HPLC method should be validated to ensure it is stability-indicating. This involves forced degradation studies where this compound is exposed to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrate that the method can resolve them from the parent compound.
Data Analysis and Interpretation
-
At each time point, determine the concentration of this compound in each sample by comparing the peak area to a standard curve of freshly prepared this compound solutions.
-
Calculate the percentage of this compound remaining relative to the Time 0 sample.
-
Identify and quantify any significant degradation products.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to appropriate kinetic models.
-
Calculate the half-life (t½) and shelf-life (the time at which the concentration of this compound falls below 90% of its initial value) for each condition.
By following this protocol, researchers can generate robust and reliable data on the long-term stability of this compound in their specific experimental solutions, thereby enhancing the accuracy and reproducibility of their research.
References
Application Note: Methodologies for Assessing the Impact of VAF347 on Dendritic Cell Maturation
Audience: Researchers, scientists, and drug development professionals.
Introduction VAF347 is a cell-permeable, small-molecule agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor.[1][2] Activation of the AhR pathway by this compound has been shown to have significant immunomodulatory effects, notably by impeding the maturation of dendritic cells (DCs).[1][3] Dendritic cells are potent antigen-presenting cells (APCs) that are crucial for initiating and shaping adaptive immune responses.[4] The maturation of DCs is a critical process characterized by the upregulation of co-stimulatory molecules, production of inflammatory cytokines, and enhanced ability to prime naïve T cells. By inhibiting DC maturation, this compound can suppress pro-inflammatory T-helper (Th) cell generation, such as Th17 cells, and reduce the production of associated cytokines like IL-6 and IL-17A. This makes this compound a compound of interest for therapeutic intervention in autoimmune diseases and other inflammatory conditions.
These application notes provide detailed protocols for assessing the biological impact of this compound on DC maturation, focusing on phenotypic analysis of surface markers, functional analysis of cytokine secretion, and the capacity to prime T cells in a Mixed Lymphocyte Reaction (MLR).
This compound-Mediated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound exerts its effects by binding to and activating the AhR. In its inactive state, AhR resides in the cytoplasm. Upon ligand binding, the AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, altering their transcription. In dendritic cells, this signaling cascade ultimately leads to the inhibition of maturation markers and pro-inflammatory cytokine production, promoting a more tolerogenic DC phenotype.
Caption: this compound activates the AhR pathway, leading to inhibited DC maturation.
Protocol 1: Phenotypic Analysis of DC Maturation by Flow Cytometry
This protocol details the use of flow cytometry to assess the expression of key surface markers indicative of DC maturation. This compound is expected to inhibit the upregulation of co-stimulatory molecules (CD80, CD86), maturation markers (CD83), and MHC class II molecules (HLA-DR) on DCs stimulated with a maturation agent like lipopolysaccharide (LPS).
Experimental Workflow
Caption: Workflow for assessing DC surface marker expression via flow cytometry.
Detailed Methodology
-
Generation of Monocyte-Derived Dendritic Cells (mo-DCs):
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) or by plastic adherence.
-
Culture monocytes for 5-6 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL) to generate immature DCs (iDCs).
-
-
This compound Treatment and DC Maturation:
-
Plate iDCs at a density of 1 x 10^6 cells/mL.
-
Pre-treat cells with various concentrations of this compound (e.g., 1 nM - 10 µM) or a vehicle control (e.g., DMSO) for 2 hours.
-
Induce maturation by adding a stimulant such as LPS (e.g., 100 ng/mL). Include an untreated iDC control group.
-
Incubate for an additional 24 to 48 hours.
-
-
Antibody Staining and Flow Cytometry:
-
Harvest the cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark. A typical panel includes:
-
Anti-HLA-DR (MHC Class II)
-
Anti-CD83 (maturation marker)
-
Anti-CD86 (co-stimulatory molecule)
-
Anti-CD80 (co-stimulatory molecule)
-
A viability dye to exclude dead cells.
-
-
Wash the cells twice with FACS buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Analyze the Median Fluorescence Intensity (MFI) and the percentage of positive cells for each marker in the this compound-treated groups compared to the vehicle-treated mature DC control.
-
Data Presentation: Expected Results
| Marker | Control (Immature DC) | Control (Mature DC + Vehicle) | This compound-Treated Mature DC | Expected Impact of this compound |
| CD83 | Low | High | Decreased | Inhibition of maturation |
| CD86 | Low | High | Decreased | Inhibition of co-stimulation |
| CD80 | Low | Moderate | Decreased | Inhibition of co-stimulation |
| HLA-DR | Moderate | High | Decreased | Reduced antigen presentation |
Protocol 2: Cytokine Profile Analysis by ELISA
This protocol measures the concentration of key cytokines secreted by DCs into the culture supernatant. This compound is known to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-12p70, while potentially affecting anti-inflammatory cytokines like IL-10.
Experimental Workflow
Caption: Workflow for analyzing DC cytokine production via ELISA.
Detailed Methodology
-
Cell Culture and Treatment:
-
Generate, treat, and stimulate mo-DCs with this compound and LPS as described in steps 1 and 2 of Protocol 1.
-
-
Supernatant Collection:
-
After the 24-48 hour stimulation period, centrifuge the cell culture plates or tubes.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits for human IL-6, IL-12p70, and IL-10.
-
Follow the manufacturer's instructions precisely. The general steps are:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add standards and collected supernatants to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate (e.g., TMB) and stop the reaction.
-
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of each cytokine in the experimental samples.
-
Compare the cytokine concentrations from this compound-treated DCs to the vehicle-treated mature DC control.
-
Data Presentation: Expected Results
| Cytokine | Control (Immature DC) | Control (Mature DC + Vehicle) | This compound-Treated Mature DC | Expected Impact of this compound |
| IL-6 | Undetectable | High | Significantly Decreased | Anti-inflammatory effect |
| IL-12p70 | Undetectable | High | Significantly Decreased | Impaired Th1 polarization |
| TNF-α | Low | High | Decreased | Anti-inflammatory effect |
| IL-10 | Low | Moderate | Variable / Increased | Promotion of tolerogenic state |
Protocol 3: T-Cell Priming Capacity via Mixed Lymphocyte Reaction (MLR)
The MLR is a functional assay that measures the ability of DCs to stimulate the proliferation of allogeneic T cells. By treating DCs with this compound, this assay can determine if their T-cell activating function is impaired, which is a key consequence of inhibited maturation.
Experimental Workflow
Caption: Workflow for assessing DC T-cell priming function using an MLR assay.
Detailed Methodology
-
Preparation of Stimulator and Responder Cells:
-
Stimulator Cells: Generate, treat (with this compound/vehicle), and mature (with LPS) mo-DCs from Donor A as described in Protocol 1. After maturation, wash the DCs extensively to remove any residual compounds or stimulants.
-
Responder Cells: Isolate CD4+ or CD8+ T cells from the PBMCs of a healthy, HLA-mismatched Donor B using negative selection MACS kits.
-
Optional: Label the responder T cells with Carboxyfluorescein succinimidyl ester (CFSE) to track proliferation by flow cytometry.
-
-
Co-culture:
-
In a 96-well U-bottom plate, co-culture the treated DCs with the allogeneic T cells.
-
Plate T cells at a constant number (e.g., 1 x 10^5 cells/well) and add DCs at varying DC:T cell ratios (e.g., 1:10, 1:20, 1:50).
-
Include controls: T cells alone (negative control) and T cells with a mitogen like PHA (positive control).
-
Culture for 3 to 5 days.
-
-
Measurement of T-Cell Proliferation:
-
CFSE Dilution: If T cells were labeled with CFSE, harvest cells on day 4 or 5, stain with T-cell markers (e.g., anti-CD3, anti-CD4), and analyze by flow cytometry. Proliferation is indicated by the sequential halving of CFSE fluorescence in daughter cells.
-
[3H]-Thymidine Incorporation: On day 4, pulse the co-cultures with 1 µCi of [3H]-thymidine per well and incubate for another 18 hours. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.
-
-
Measurement of T-Cell Cytokine Production:
-
On day 3 or 4, collect supernatants from the co-culture and measure T-cell-derived cytokines (e.g., IFN-γ for Th1, IL-17 for Th17) by ELISA, as described in Protocol 2.
-
Data Presentation: Expected Results
| Readout | T Cells Alone | T Cells + Mature DC (Vehicle) | T Cells + this compound-Treated DC | Expected Impact of this compound |
| T-Cell Proliferation | Low | High | Significantly Decreased | Impaired T-cell activation |
| IFN-γ Production | Low | High | Decreased | Reduced Th1 response |
| IL-17 Production | Low | Moderate/High | Significantly Decreased | Reduced Th17 response |
References
Application Notes and Protocols: VAF347 in Combination with Immunomodulatory Agents
For Research Use Only.
Introduction
VAF347 is a potent and selective agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2] Activation of AhR by this compound has been shown to modulate the function of various immune cells, including dendritic cells (DCs) and T cells, leading to anti-inflammatory and immunomodulatory effects.[2][3][4] These properties make this compound a compelling candidate for combination therapies with other immunomodulatory agents to enhance therapeutic outcomes in various diseases, including autoimmune disorders and cancer.
These application notes provide a scientific rationale and detailed protocols for investigating the synergistic or additive effects of this compound in combination with two major classes of immunomodulatory agents: mTOR inhibitors and immune checkpoint inhibitors.
I. This compound in Combination with mTOR Inhibitors
Scientific Rationale
The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and plays a critical role in immune cell differentiation and function. There is emerging evidence of significant crosstalk between the AhR and mTOR pathways in immune cells. For instance, AhR activation can influence mTOR-dependent metabolic programming in T cells, thereby affecting their differentiation into effector or regulatory lineages. Combining this compound with an mTOR inhibitor, such as everolimus, could therefore offer a synergistic approach to modulate immune responses by targeting two distinct but interconnected pathways. This combination may be particularly effective in diseases where both pathways are dysregulated, such as in certain autoimmune conditions and cancers.
Preclinical Data Summary
While direct studies combining this compound and mTOR inhibitors are limited, the following table summarizes preclinical data on the individual effects of AhR agonists and mTOR inhibitors on key immunological parameters, providing a basis for designing combination experiments.
| Agent Class | Target Cell | Key Biomarker/Activity | Observed Effect | Reference |
| AhR Agonists (e.g., this compound) | Dendritic Cells (DCs) | IL-6, CD86, HLA-DR expression | Inhibition | |
| Naïve CD4+ T cells | IL-22 secretion | Promotion | ||
| Naïve CD4+ T cells | IL-17 production | Inhibition | ||
| CD4+ T cells | Regulatory T cell (Treg) differentiation & survival | Enhancement | ||
| mTOR Inhibitors (e.g., Everolimus) | T cells | Th17 cell differentiation | Inhibition | |
| T cells | Treg cell differentiation | Promotion | ||
| T cells | Proliferation | Inhibition | ||
| Endothelial Cells | Proliferation | Inhibition |
Experimental Protocol: In Vitro T Cell Differentiation Assay
This protocol is designed to assess the combined effect of this compound and an mTOR inhibitor (e.g., everolimus) on the differentiation of naïve CD4+ T cells into Th17 and regulatory T (Treg) cells.
Materials:
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This compound (Cayman Chemical or equivalent)
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Everolimus (Selleck Chemicals or equivalent)
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Human or mouse naïve CD4+ T cell isolation kit
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RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol
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Anti-CD3 and anti-CD28 antibodies (for T cell activation)
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Cytokines for Th17 differentiation (e.g., IL-6, TGF-β, IL-23)
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Cytokines for Treg differentiation (e.g., TGF-β, IL-2)
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Flow cytometry antibodies (e.g., anti-CD4, anti-IL-17A, anti-Foxp3)
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Intracellular staining buffers
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96-well cell culture plates
Procedure:
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Isolate Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse spleens using a negative selection kit according to the manufacturer's instructions.
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Prepare Treatment Groups: Prepare a 96-well plate with the following treatment groups in triplicate:
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Vehicle control (DMSO)
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This compound alone (e.g., 100 nM)
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Everolimus alone (e.g., 10 nM)
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This compound + Everolimus
-
-
T Cell Culture and Differentiation:
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Coat the wells of the 96-well plate with anti-CD3 antibody.
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Seed the isolated naïve CD4+ T cells at a density of 1 x 10^5 cells/well.
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Add soluble anti-CD28 antibody.
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Add the appropriate cytokine cocktail for either Th17 or Treg differentiation.
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Add this compound, everolimus, or the combination to the respective wells.
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-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
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Flow Cytometry Analysis:
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Harvest the cells and restimulate with PMA/Ionomycin in the presence of a protein transport inhibitor for 4-6 hours for intracellular cytokine staining.
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Stain the cells for surface markers (e.g., CD4).
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Fix and permeabilize the cells using an intracellular staining buffer kit.
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Stain for intracellular markers: IL-17A for Th17 cells and Foxp3 for Treg cells.
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Acquire the data on a flow cytometer and analyze the percentage of IL-17A+ and Foxp3+ cells within the CD4+ T cell population.
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Signaling Pathway and Experimental Workflow Diagrams
Caption: Interaction between this compound (AhR) and mTOR signaling pathways.
Caption: Workflow for in vitro T cell differentiation assay.
II. This compound in Combination with Immune Checkpoint Inhibitors
Scientific Rationale
Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, have revolutionized cancer therapy by unleashing the body's own immune system to fight tumors. However, a significant number of patients do not respond to these therapies. The AhR pathway has been implicated in the regulation of immune checkpoint molecules. For instance, AhR activation can modulate the expression of PD-L1 on tumor cells and immune cells within the tumor microenvironment. By combining this compound with a checkpoint inhibitor, it may be possible to:
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Increase the expression of checkpoint molecules on tumor cells , potentially sensitizing them to checkpoint blockade.
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Modulate the tumor microenvironment to be more favorable for an anti-tumor immune response, for example, by promoting the generation of regulatory T cells that can be targeted by anti-CTLA-4 therapy.
Preclinical Data Summary
The following table summarizes preclinical findings on the interplay between the AhR pathway and immune checkpoints.
| Pathway Interaction | Cell Type | Effect of AhR Activation | Potential Combination Benefit | Reference |
| AhR and PD-L1 | Oral Squamous Carcinoma Cells | Transcriptional regulation of PD-L1 | This compound may modulate PD-L1 expression, potentially enhancing anti-PD-1/PD-L1 efficacy. | |
| Lung Epithelial Cells | Induction of PD-L1 expression | This compound could potentially increase the target for anti-PD-L1 therapy. | ||
| AhR and CTLA-4 | Regulatory T cells (Tregs) | Upregulation of CTLA-4 expression on Tregs | This compound may enhance the efficacy of anti-CTLA-4 therapy, which can deplete Tregs. |
Experimental Protocol: In Vitro Tumor Cell and T Cell Co-culture Assay
This protocol is designed to evaluate the combined effect of this compound and an anti-PD-1 antibody on the killing of tumor cells by T cells.
Materials:
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This compound
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Anti-PD-1 antibody (e.g., Pembrolizumab, Nivolumab) and isotype control
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A tumor cell line expressing PD-L1 (e.g., MC38, B16-F10)
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Antigen-specific T cells (e.g., OT-I T cells if using ovalbumin-expressing tumor cells)
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Cell culture medium (e.g., DMEM or RPMI-1640 with supplements)
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Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)
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24-well cell culture plates
Procedure:
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Tumor Cell Culture: Culture the PD-L1 expressing tumor cells to 80-90% confluency.
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Prepare Treatment Groups: Prepare the following treatment groups in a 24-well plate in triplicate:
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Tumor cells + T cells + Vehicle (DMSO) + Isotype control antibody
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Tumor cells + T cells + this compound + Isotype control antibody
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Tumor cells + T cells + Vehicle + Anti-PD-1 antibody
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Tumor cells + T cells + this compound + Anti-PD-1 antibody
-
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Co-culture:
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Seed the tumor cells at an appropriate density in the 24-well plate and allow them to adhere overnight.
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The next day, add the antigen-specific T cells at a suitable effector-to-target (E:T) ratio (e.g., 10:1).
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Add this compound, the anti-PD-1 antibody, or the combination to the respective wells.
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-
Incubation: Incubate the co-culture for 24-48 hours at 37°C.
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Cytotoxicity Assay: Measure tumor cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.
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T Cell Activation Analysis (Optional): Harvest the T cells from the co-culture and analyze their activation status by flow cytometry, staining for markers such as CD69, CD25, and interferon-gamma (IFN-γ).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound and immune checkpoint blockade interaction.
Caption: Workflow for in vitro tumor-T cell co-culture assay.
Conclusion
The combination of this compound with other immunomodulatory agents represents a promising strategy for enhancing therapeutic efficacy in a range of diseases. The provided protocols offer a starting point for researchers to explore these combinations in preclinical settings. Further in vivo studies will be necessary to validate the therapeutic potential of these combination therapies.
Disclaimer: These application notes and protocols are intended for research purposes only and should be performed by qualified personnel. The optimal concentrations of this compound and other immunomodulatory agents, as well as incubation times, may need to be determined empirically for specific cell types and experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the aryl hydrocarbon receptor promotes allograft-specific tolerance through direct and dendritic cell-mediated effects on regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aryl hydrocarbon receptor (AhR) ligand this compound selectively acts on monocytes and naïve CD4(+) Th cells to promote the development of IL-22-secreting Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
addressing VAF347 solubility and precipitation issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and precipitation of VAF347 during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of solution. What am I doing wrong?
A1: this compound is a hydrophobic molecule with limited aqueous solubility. Precipitation is a common issue and can often be resolved by optimizing your solvent and preparation method. Here are some key factors to consider:
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Solvent Choice: this compound is practically insoluble in water. Organic solvents such as Dimethyl Sulfoxide (DMSO) are necessary to create a stock solution. For final dilutions into aqueous media, the concentration of DMSO should be kept as low as possible, and the use of co-solvents or surfactants may be necessary.
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Temperature: Ensure your solutions are maintained at an appropriate temperature. Sometimes, warming the solution can help dissolve the compound, but be cautious of potential degradation at high temperatures.
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pH: The pH of your final solution can influence the solubility of this compound. While specific data on pH-dependent solubility is limited, it is a factor to consider in your experimental setup.
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Supersaturation: Avoid creating a supersaturated solution, which is inherently unstable and prone to precipitation. It is crucial to know the solubility limits in your chosen solvent system.
Q2: How can I prepare this compound for in vivo studies without it precipitating upon injection?
A2: For in vivo applications, ensuring the compound remains in solution upon administration is critical. A common method involves creating a formulation that improves solubility and stability. One published protocol for in vivo use involves suspending lyophilized this compound in DMSO and then diluting it in sterile saline.[1] Another approach is to use a vehicle containing a mixture of solvents and surfactants. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used, although this may result in a suspension.[2] A clear solution for injection has been achieved using a vehicle of 10% DMSO in 90% corn oil.[2]
Q3: Is there a more soluble alternative to this compound?
A3: Yes, VAG539 is a water-soluble derivative of this compound.[1][3] If persistent solubility issues are hindering your research, considering this alternative may be beneficial. VAG539 has been used in murine models and may offer a more straightforward formulation process for in vivo studies.
Q4: What is the recommended method for preparing a this compound stock solution?
A4: A high-concentration stock solution is typically prepared in 100% DMSO. For example, a 10 mM stock in DMSO is a common starting point. This stock can then be diluted to the final working concentration in your experimental medium. When diluting, it is crucial to add the DMSO stock to the aqueous medium slowly while vortexing to facilitate mixing and minimize precipitation.
Quantitative Data: this compound Solubility
The following table summarizes known solubility information for this compound. It is important to note that the final achievable concentration in aqueous buffers will be significantly lower and dependent on the final concentration of the organic co-solvent.
| Solvent System | Achievable Concentration | Solution Appearance | Recommended Use |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (5.95 mM) | Suspended Solution | Oral and Intraperitoneal Injection |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.95 mM) | Clear Solution | In vivo studies |
| 100% DMSO | ≥ 10 mM | Clear Solution | Stock Solution |
Data sourced from MedchemExpress.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
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Prepare a 10 mM stock solution: Dissolve the required amount of this compound powder in 100% DMSO to achieve a 10 mM concentration. Ensure the powder is fully dissolved by vortexing. Gentle warming (e.g., 37°C) may be applied if necessary.
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Storage of stock solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
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Preparation of working solution: On the day of the experiment, thaw an aliquot of the stock solution.
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Dilution into culture medium: To minimize precipitation, perform serial dilutions. First, dilute the 10 mM DMSO stock into a small volume of cell culture medium to create an intermediate, higher-concentration solution. Then, add this intermediate solution to the final volume of cell culture medium to reach the desired working concentration. It is critical to add the this compound solution to the medium (not the other way around) and to ensure rapid mixing. The final DMSO concentration should ideally be below 0.5% to avoid solvent-induced cellular toxicity.
Protocol 2: Formulation of this compound for In Vivo Subcutaneous Injection
This protocol is adapted from a study on diabetic mice.
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Initial Solubilization: Suspend lyophilized this compound powder in DMSO.
-
Dilution in Saline: Dilute the DMSO-suspended this compound in sterile saline to the final desired concentration (e.g., 30 mg/kg).
-
Administration: Administer the freshly prepared solution via subcutaneous injection. Due to potential for precipitation over time, it is recommended to prepare the formulation immediately before use.
Visualizing Key Processes
To further aid in understanding the context of this compound use, the following diagrams illustrate the relevant biological pathway and recommended experimental workflows.
Caption: A workflow for preparing and troubleshooting this compound solutions.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
References
Technical Support Center: Managing VAF347 Batch-to-Batch Variability
Welcome to the VAF347 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues arising from batch-to-batch variability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, small-molecule agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] Its primary mechanism of action is to bind to and activate the AhR, a ligand-dependent transcription factor.[4][5] Upon activation, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This leads to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1, and modulates various cellular processes, often resulting in anti-inflammatory effects.
Q2: What are the common experimental applications of this compound?
A2: this compound is frequently used in immunology and drug development research to:
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Inhibit allergic lung inflammation.
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Ameliorate diabetic retinopathy by reducing inflammation and oxidative stress.
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Modulate dendritic cell (DC) maturation and function, typically inhibiting the expression of co-stimulatory molecules and pro-inflammatory cytokines like IL-6.
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Influence T-cell differentiation, for example, by suppressing Th17 cell development and promoting the development of IL-22-secreting T-helper cells (Th22).
Q3: We are observing inconsistent results between different batches of this compound. What could be the cause?
A3: Inconsistent results between batches of a small molecule like this compound can stem from several factors, which are critical to investigate. These include:
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Purity and Identity: Variations in the purity of the compound or the presence of impurities can significantly alter its biological activity.
-
Solubility and Stability: Improper storage or handling can lead to degradation of the compound. This compound is typically dissolved in a solvent like DMSO, and its stability in solution can be affected by factors such as temperature, light exposure, and repeated freeze-thaw cycles.
-
Experimental Conditions: Seemingly minor variations in your experimental setup, such as cell density, passage number, or media components, can amplify small differences between batches.
Troubleshooting Guides
Issue 1: Reduced or No AhR Agonist Activity Observed
You have recently started using a new batch of this compound and are not observing the expected downstream effects, such as the induction of the AhR target gene CYP1A1.
Caption: Troubleshooting workflow for reduced this compound activity.
This protocol allows for the functional validation of this compound's AhR agonist activity.
1. Cell Culture and Treatment:
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Seed a responsive cell line (e.g., human peripheral monocytes or a human monocytic cell line like MonoMac1) in a suitable culture plate.
-
Allow cells to adhere and stabilize overnight.
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Treat cells with a known effective concentration of this compound (e.g., 50 nM) from both the new and a previously validated "good" batch for a specified duration (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
2. RNA Extraction and qRT-PCR:
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Harvest the cells and extract total RNA using a standard commercially available kit.
-
Synthesize cDNA from the extracted RNA.
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Perform quantitative real-time PCR (qRT-PCR) using primers specific for CYP1A1 and a stable housekeeping gene (e.g., GAPDH, eF-1α).
3. Data Analysis:
-
Calculate the relative expression of CYP1A1 mRNA normalized to the housekeeping gene.
-
Compare the fold induction of CYP1A1 between the new batch, the "good" batch, and the vehicle control.
| Parameter | Description |
| Cell Line | Human peripheral monocytes, MonoMac1 |
| This compound Concentration | 50 nM |
| Treatment Duration | 4 hours |
| Readout | CYP1A1 mRNA levels (qRT-PCR) |
| Housekeeping Gene | eF-1α or GAPDH |
Table 1: Key parameters for this compound functional QC assay.
Issue 2: Inconsistent Inhibition of Pro-inflammatory Cytokines
Your experiments show variable inhibition of IL-6 production in dendritic cells or monocytes treated with different batches of this compound.
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Confirm this compound Integrity: As with Issue 1, the first step is to rule out problems with the compound itself. Prepare fresh dilutions from your stock and consider the functional QC assay described above.
-
Standardize Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.
-
Cell Seeding Density: Ensure that cells are seeded at the same density in all experiments, as this can affect the cellular response.
-
Serum Concentration: Be aware that serum proteins can bind to small molecules, potentially reducing their effective concentration. Use the same batch and concentration of serum for all related experiments.
-
-
Validate Cytokine Induction: Ensure that your method for inducing IL-6 (e.g., with LPS or a cytokine cocktail) is consistent and yields a reproducible level of cytokine production in the absence of this compound.
This protocol details the measurement of IL-6 in cell culture supernatants.
1. Cell Culture and Treatment:
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Seed cells (e.g., human monocyte-derived dendritic cells) in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound from the batches for a specified time (e.g., 1-2 hours).
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Stimulate the cells with an appropriate inducer (e.g., LPS, TNFα) to induce IL-6 production. Include unstimulated and vehicle-treated controls.
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Incubate for a sufficient period to allow for cytokine secretion (e.g., 24 hours).
2. Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted IL-6.
3. ELISA Procedure:
-
Perform a sandwich ELISA for IL-6 according to the manufacturer's instructions for a commercially available kit.
-
Briefly, this involves adding the supernatants and a standard curve of recombinant IL-6 to a plate pre-coated with an IL-6 capture antibody.
-
Following incubation and washing steps, a detection antibody, followed by a substrate solution, is added.
-
The reaction is stopped, and the optical density is measured using a plate reader.
4. Data Analysis:
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Generate a standard curve from the recombinant IL-6 data.
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Calculate the concentration of IL-6 in each sample based on the standard curve.
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Compare the dose-dependent inhibition of IL-6 production between the different this compound batches.
| Parameter | Description |
| Cell Type | Human monocyte-derived dendritic cells |
| IL-6 Inducer | LPS or TNFα |
| Incubation Time | 24 hours |
| Assay | Sandwich ELISA |
| Readout | IL-6 concentration (pg/mL or ng/mL) |
Table 2: Key parameters for IL-6 inhibition assay.
This compound Signaling and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound and a general workflow for its use in cell-based assays.
Caption: this compound-mediated AhR signaling pathway.
Caption: General experimental workflow for this compound.
References
Technical Support Center: VAF347 Studies & Cell Culture Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during studies involving VAF347.
Frequently Asked Questions (FAQs)
Q1: Can this compound itself be a source of contamination in my cell culture?
A: It is highly unlikely that this compound is the direct source of microbial contamination. This compound is a small molecule agonist of the aryl hydrocarbon receptor (AhR).[1][2] Contamination in cell culture is typically biological, originating from bacteria, fungi, yeast, mycoplasma, or viruses, or from chemical impurities.[3][4] However, it is crucial to ensure that any reconstituted this compound solution is prepared and stored under sterile conditions to prevent introducing contaminants.
Q2: My cells are behaving unexpectedly after this compound treatment, but I don't see any visible signs of contamination. What could be the issue?
A: Several factors could be at play. While microbial contamination might not be visible to the naked eye, your culture could be contaminated with mycoplasma. Mycoplasma do not typically cause turbidity or pH changes in the media but can significantly alter cell metabolism, growth rates, and gene expression, which could impact the results of your this compound study. Another possibility is chemical contamination from sources like media components, water, or detergents.
Q3: How does this compound work, and could its mechanism of action be mistaken for a contamination issue?
A: this compound is an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor. Upon binding, the this compound-AhR complex translocates to the nucleus and influences gene expression, including modulating immune responses. For instance, this compound can inhibit the production of pro-inflammatory cytokines like IL-6 and affect the differentiation of immune cells such as T-helper cells. These cellular changes are expected effects of this compound and should not be confused with contamination. Understanding the expected phenotypic changes induced by this compound in your specific cell line is crucial to differentiate them from signs of contamination.
Q4: What are the most common types of contaminants I should be aware of in my cell culture experiments?
A: The most common biological contaminants are bacteria, yeast, mold, and mycoplasma. Bacteria can cause a rapid drop in pH (yellowing of the media) and turbidity. Yeast appears as individual, often budding, spherical or oval particles. Molds are characterized by filamentous structures. Mycoplasma is a type of bacteria that lacks a cell wall and is too small to be seen with a standard light microscope, making it a particularly insidious contaminant.
Troubleshooting Guide for Cell Culture Contamination
Step 1: Identify the Type of Contamination
Careful observation is the first step in identifying the nature of the contamination. Use the following table to help pinpoint the likely culprit.
| Contaminant | Microscopic Appearance | Macroscopic Appearance (in Culture) |
| Bacteria | Small, motile, rod-shaped or cocci. | Sudden drop in pH (media turns yellow), cloudy media. |
| Yeast | Individual, spherical or oval particles, may show budding. | Media may become turbid, slight pH change over time. |
| Mold | Filamentous structures (hyphae), may form dense clusters of spores. | Visible colonies, often fuzzy in appearance, floating on the media surface. |
| Mycoplasma | Not visible with a standard light microscope. | No visible signs of contamination in the media. Cells may appear grainy or show reduced growth. |
Step 2: Immediate Actions for Contaminated Cultures
Once contamination is suspected or confirmed, immediate action is necessary to prevent its spread.
| Action | Protocol |
| Isolate | Immediately move the contaminated flask(s) to a designated quarantine incubator or area. |
| Discard | For most bacterial, yeast, and mold contaminations, it is best to discard the contaminated cultures to prevent further spread. |
| Decontaminate | Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture using 70% ethanol followed by a suitable disinfectant. |
| Check Other Cultures | Carefully inspect all other cultures in the lab for any signs of contamination. |
Step 3: Decontamination and Prevention Protocols
Preventing contamination is always preferable to dealing with an outbreak. Adhering to strict aseptic techniques is paramount.
| Preventative Measure | Detailed Protocol |
| Aseptic Technique | Work in a certified biological safety cabinet (BSC). Minimize movement and talking over open vessels. Spray gloves and all items entering the BSC with 70% ethanol. |
| Sterile Reagents | Use high-quality, sterile media, sera, and supplements from reputable suppliers. Aliquot reagents into smaller, single-use volumes to avoid contaminating stock solutions. |
| Regular Cleaning | Regularly clean and disinfect incubators, water pans, and work surfaces. |
| Mycoplasma Testing | Routinely test your cell lines for mycoplasma contamination every 1-2 months using PCR-based methods or fluorescence staining. |
| Quarantine New Cells | When introducing a new cell line into the lab, grow it in a separate, quarantined incubator and test for mycoplasma before incorporating it into your general cell stock. |
Visual Guides
This compound Signaling Pathway
Caption: this compound binds to the cytosolic AhR complex, leading to nuclear translocation and target gene expression.
General Experimental Workflow for Cell-Based Assays with this compound
Caption: Aseptic workflow for cell-based experiments involving this compound treatment.
Contamination Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting cell culture contamination.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - KR [thermofisher.com]
interpreting variable cellular responses to VAF347
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VAF347, a potent Aryl Hydrocarbon Receptor (AhR) agonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Cell passage number and health can affect drug sensitivity. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Variation in this compound concentration due to improper storage or handling. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Differences in cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding to ensure consistency across wells. | |
| Low or no cellular response to this compound | Low or absent Aryl Hydrocarbon Receptor (AhR) expression in the chosen cell line. | Confirm AhR expression in your cell line of interest via Western blot or qRT-PCR before starting experiments. Select a cell line known to express functional AhR. |
| This compound degradation or precipitation in cell culture media. | Prepare this compound stock solution in DMSO. For working solutions, dilute the stock in pre-warmed cell culture media and use immediately. Visually inspect for any precipitation after dilution. | |
| Insufficient incubation time for the desired downstream effect. | The optimal treatment duration can vary depending on the endpoint being measured. For gene expression changes (e.g., CYP1A1), a shorter incubation (4-8 hours) may be sufficient.[1] For effects on protein expression or cell differentiation, a longer incubation (24-72 hours) may be necessary. | |
| High background or off-target effects observed | This compound concentration is too high, leading to non-specific effects. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range of concentrations and narrow down to the effective range. |
| The observed effect is independent of AhR activation. | To confirm AhR-dependency, use an AhR antagonist (e.g., CH-223191) in parallel with this compound treatment. A reversal of the this compound-induced effect by the antagonist would confirm AhR-mediated action. Alternatively, use siRNA to knockdown AhR expression.[1] | |
| Contamination of cell cultures. | Regularly test cell cultures for mycoplasma and other contaminants. Maintain sterile techniques during all experimental procedures. | |
| This compound solubility issues | This compound is a hydrophobic molecule with limited aqueous solubility. | Prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM). For in vivo studies, this compound can be suspended in a vehicle like corn oil or a mixture of DMSO, PEG300, Tween-80, and saline.[2] |
| Precipitation upon dilution in aqueous buffers or media. | When preparing working solutions, add the this compound stock solution to the aqueous solution while vortexing to ensure rapid and even dispersion. Do not exceed the solubility limit in the final solution. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule that acts as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] Upon binding to this compound, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[1]
2. What are the known downstream effects of this compound treatment?
Activation of the AhR signaling pathway by this compound leads to several cellular responses, including:
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Induction of drug-metabolizing enzymes: Upregulation of genes like Cytochrome P450 1A1 (CYP1A1).
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Modulation of immune responses: this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6).
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Influence on immune cell differentiation: It can promote the differentiation of naïve T helper cells into IL-22-secreting Th22 cells while suppressing the development of Th17 and Th1 cells.
3. Why do different cell lines show variable responses to this compound?
The primary reason for variable cellular responses to this compound is the differential expression of the Aryl Hydrocarbon Receptor (AhR) among various cell lines. Cells with higher levels of functional AhR will exhibit a more robust response to this compound treatment. It is crucial to determine the AhR expression status of your cell line before initiating experiments.
4. What is the recommended solvent and storage condition for this compound?
This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. The stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
5. What are the typical working concentrations for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell type and the specific endpoint being measured. Based on published data, a concentration range of 10 nM to 10 µM is commonly used. For example, the IC50 for inhibiting IL-6 production in the human monocytic cell line MM1 is approximately 5 nM. A concentration of 50 nM has been used to study gene expression changes in human monocyte-derived dendritic cells.
Quantitative Data Summary
Table 1: this compound IC50 Values in Different Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| MM1 (human monocytic) | IL-6 Production Inhibition | ~5 nM | |
| HL-60 (human promyelocytic leukemia) | Cell Cycle Arrest (in combination with retinoic acid) | 0.01-20 µM |
Table 2: Recommended this compound Concentration Ranges for Various Assays
| Assay | Cell Type | Recommended Concentration Range | Recommended Treatment Duration |
| Gene Expression Analysis (qRT-PCR) | Human Monocytes/Dendritic Cells | 10 nM - 100 nM | 4 - 24 hours |
| Cytokine Inhibition (ELISA) | Human Monocytic Cells | 1 nM - 50 nM | 24 - 48 hours |
| Cell Viability/Proliferation | Various | 10 nM - 20 µM | 48 - 72 hours |
| T-cell Differentiation | Human Naïve CD4+ T cells | 10 nM - 1 µM | 3 - 5 days |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 Induction
This protocol describes the measurement of CYP1A1 mRNA expression in response to this compound treatment.
a. Cell Seeding and Treatment:
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Seed your cells of interest (e.g., HepG2, MCF-7) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
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Treat the cells with this compound at the desired concentrations (e.g., 10 nM, 50 nM, 100 nM) or a vehicle control (DMSO) for 4-8 hours.
b. RNA Isolation:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of your chosen RNA isolation kit.
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Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
c. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Follow the manufacturer's instructions for the reverse transcription reaction.
d. qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA.
-
Perform the qRT-PCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the data using the ΔΔCt method to determine the fold change in CYP1A1 expression relative to the housekeeping gene and the vehicle control.
Western Blot for AhR Protein Expression
This protocol outlines the detection of AhR protein levels in cell lysates.
a. Cell Lysis:
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Culture cells to 70-80% confluency in a 10 cm dish.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AhR overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
d. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
a. Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach overnight.
b. This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the plate for 48-72 hours.
c. MTT Assay:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: this compound activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A logical flow for troubleshooting this compound experiments.
References
adjusting VAF347 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing VAF347 treatment duration and other experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in in-vitro experiments?
A1: The optimal concentration of this compound is cell-type and endpoint-dependent. Based on published studies, a starting range of 5 nM to 50 nM is recommended. For instance, an IC50 of approximately 5 nM was observed for the inhibition of IL-6 production in a human monocytic cell line.[1] A concentration of 50 nM has been used to induce CYP1A1 mRNA expression in human peripheral blood monocytes and to modulate gene expression in human monocyte-derived dendritic cells (DCs).[1]
Q2: What is a typical incubation time for this compound treatment in cell culture?
A2: Incubation times can vary significantly based on the biological question. For gene expression analysis, such as the induction of CYP1A1 mRNA, a 4-hour incubation with 50 nM this compound has been shown to be effective in human peripheral blood monocytes.[1] For studies involving dendritic cell maturation and cytokine production, an 8-hour incubation has been utilized.[1] For longer-term studies, such as those investigating T-cell differentiation, multi-day cultures may be necessary.
Q3: How should I determine the optimal treatment duration for my specific experiment?
A3: The optimal treatment duration should be determined empirically through a time-course experiment. We recommend treating your cells with a fixed concentration of this compound and harvesting at multiple time points (e.g., 4, 8, 12, 24, 48 hours). The optimal duration will correspond to the time point that yields the most robust and reproducible effect on your endpoint of interest (e.g., target gene expression, cytokine secretion, or cell phenotype).
Q4: What is the mechanism of action of this compound?
A4: this compound is a low-molecular-weight agonist of the Aryl Hydrocarbon Receptor (AhR).[2] Upon binding to this compound, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating their transcription. This signaling pathway is known to have anti-inflammatory effects.
Q5: Has this compound been used in in-vivo studies?
A5: Yes, this compound has been used in murine models. For example, in a study on diabetic retinopathy, diabetic mice were treated with weekly subcutaneous injections of 30 mg/kg this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound treatment | Suboptimal concentration: The concentration of this compound may be too low for your specific cell type or endpoint. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal concentration. |
| Inappropriate treatment duration: The incubation time may be too short or too long to observe the desired effect. | Conduct a time-course experiment, analyzing your endpoint at multiple time points after this compound addition. | |
| Low AhR expression: The target cells may have low endogenous expression of the Aryl Hydrocarbon Receptor (AhR). | Verify AhR expression in your cell line or primary cells using techniques like qPCR or Western blotting. Consider using a cell line known to be responsive to AhR agonists as a positive control. | |
| Compound instability: this compound may be degrading in your culture medium over longer incubation periods. | For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours. | |
| High variability between replicates | Inconsistent cell health or density: Variations in cell confluency or viability can lead to inconsistent responses. | Ensure consistent cell seeding density and viability across all experimental wells. It is best practice to split cells the day before starting the experiment to ensure they are in the log phase of growth. |
| Pipetting errors: Inaccurate pipetting of this compound can introduce significant variability. | Use calibrated pipettes and ensure proper mixing of this compound in the culture medium before adding to the cells. | |
| Unexpected or off-target effects | Cellular toxicity: High concentrations of this compound or prolonged exposure may induce cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment to assess any potential toxic effects of the treatment. |
| Activation of other pathways: While this compound is an AhR agonist, it may have off-target effects at high concentrations. | If unexpected results are observed, consider using an AhR antagonist to confirm that the observed effects are mediated through the AhR pathway. |
Experimental Protocols
Protocol 1: In-Vitro Dose-Response and Time-Course for this compound
This protocol outlines a general procedure to determine the optimal concentration and treatment duration of this compound for a specific cell type and endpoint.
Materials:
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This compound
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Appropriate cell culture medium and supplements
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Cell line of interest
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Multi-well cell culture plates (e.g., 24- or 96-well)
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Reagents for your specific endpoint analysis (e.g., RNA extraction kit and qPCR reagents for gene expression, ELISA kit for cytokine analysis)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest. Allow cells to adhere and recover for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations for the dose-response experiment (e.g., 0, 1, 5, 10, 50, 100 nM).
-
Treatment:
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Dose-Response: For a fixed time point (e.g., 8 hours), replace the medium in each well with the medium containing the different this compound concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
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Time-Course: For a fixed concentration (determined from the dose-response experiment or based on literature, e.g., 50 nM), treat the cells and then harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).
-
-
Harvesting and Analysis:
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At each designated time point, harvest the cells or supernatant according to the requirements of your downstream analysis.
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For gene expression analysis, lyse the cells and extract RNA.
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For cytokine analysis, collect the cell culture supernatant.
-
-
Data Analysis: Analyze your endpoint of interest (e.g., relative gene expression, cytokine concentration). Plot the results to determine the optimal concentration and treatment duration.
Protocol 2: Quantification of CYP1A1 mRNA Induction
This protocol provides a method to confirm the activity of this compound by measuring the induction of a well-known AhR target gene, CYP1A1.
Materials:
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Human peripheral blood monocytes or a responsive cell line
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This compound (50 nM final concentration)
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Cell culture medium
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6-well cell culture plates
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RNA extraction kit
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cDNA synthesis kit
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qPCR master mix and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Culture: Plate cells in 6-well plates and allow them to acclimate.
-
Treatment: Treat the cells with 50 nM this compound or a vehicle control for 4 hours.
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RNA Extraction: After the incubation period, wash the cells with PBS and lyse them to extract total RNA using a commercially available kit, following the manufacturer's instructions.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA.
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qPCR: Perform quantitative PCR using primers for CYP1A1 and a housekeeping gene.
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Data Analysis: Calculate the relative expression of CYP1A1 mRNA in this compound-treated cells compared to the vehicle-treated control using the ΔΔCt method.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment.
References
Technical Support Center: Overcoming VAF347 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to VAF347 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2][3] Upon binding to this compound, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating their transcription.[4] A key target gene is Cytochrome P450 1A1 (CYP1A1), the expression of which is a reliable indicator of AhR pathway activation.[4] The anti-inflammatory effects of this compound are mediated through this pathway, leading to the inhibition of pro-inflammatory cytokines such as IL-6 and IL-17A, and influencing the differentiation of immune cells like dendritic cells and T-helper cells.
Q2: My cells are not responding to this compound treatment. What is the most likely cause?
A2: The most probable reason for a lack of response to this compound is the absence or dysfunction of its molecular target, the Aryl Hydrocarbon Receptor (AhR). This compound's biological activity is entirely dependent on a functional AhR. Cell lines that are deficient in AhR will be inherently resistant to this compound.
Q3: How can I determine if my cell line expresses functional AhR?
A3: You can assess the functionality of the AhR pathway in your cell line using the following methods:
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Western Blot: Directly measure the protein expression level of AhR in your cell lysates.
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qRT-PCR for CYP1A1: Treat the cells with a known AhR agonist (like this compound or TCDD) and measure the induction of CYP1A1 mRNA. A significant increase in CYP1A1 expression indicates a functional AhR pathway.
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XRE-Luciferase Reporter Assay: Transfect your cells with a reporter plasmid containing a luciferase gene under the control of an XRE-containing promoter. Treatment with an AhR agonist should lead to a measurable increase in luciferase activity in cells with a functional AhR pathway.
Q4: My cell line initially responded to this compound, but now it has become resistant. What are the potential mechanisms of this acquired resistance?
A4: While specific studies on acquired resistance to this compound are limited, potential mechanisms can be extrapolated from general principles of drug resistance:
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Downregulation or mutation of AhR: The cell line may have reduced the expression of AhR or acquired a mutation in the AHR gene that prevents this compound binding or subsequent signaling.
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Changes in AhR signaling pathway components: Alterations in proteins that interact with AhR, such as ARNT, or co-activators/co-repressors of AhR-mediated transcription could lead to resistance.
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Increased drug efflux: The cells may have upregulated the expression of drug efflux pumps (e.g., ABC transporters) that actively remove this compound from the cytoplasm.
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Activation of compensatory signaling pathways: The cells might have activated alternative signaling pathways that bypass the effects of AhR activation and promote the resistant phenotype.
Troubleshooting Guide
If you are experiencing a lack of response or acquired resistance to this compound, follow these troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| No initial response to this compound | Cell line is AhR-deficient. | 1. Confirm AhR expression via Western Blot. 2. Assess AhR pathway functionality by treating with this compound and measuring CYP1A1 mRNA induction via qRT-PCR. 3. If AhR is absent or non-functional, select an alternative cell line known to express functional AhR. |
| Loss of this compound efficacy over time (Acquired Resistance) | 1. Downregulation of AhR expression. 2. Mutation in the AHR gene. 3. Increased drug efflux. 4. Activation of bypass signaling pathways. | 1. Compare AhR protein levels in sensitive (parental) and resistant cells using Western Blot. 2. Sequence the AHR gene in resistant cells to identify potential mutations. 3. Perform a drug efflux assay (e.g., using a fluorescent substrate for ABC transporters) to compare efflux activity between sensitive and resistant cells. 4. Use pathway analysis tools (e.g., phosphoprotein arrays, RNA-seq) to identify upregulated signaling pathways in resistant cells. |
| Inconsistent results between experiments | 1. this compound degradation. 2. Variability in cell culture conditions. 3. Mycoplasma contamination. | 1. Prepare fresh stock solutions of this compound regularly and store them appropriately. 2. Maintain consistent cell passage numbers, seeding densities, and media formulations. 3. Routinely test cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Assessment of AhR Pathway Activation by qRT-PCR for CYP1A1
This protocol determines if this compound activates the AhR signaling pathway in a given cell line by measuring the induction of the target gene CYP1A1.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
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DMSO (vehicle control)
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RNA extraction kit
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cDNA synthesis kit
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qPCR master mix
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Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
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Treatment: The next day, treat the cells with this compound at the desired concentration (e.g., 100 nM) or with DMSO as a vehicle control. Incubate for a predetermined time (e.g., 4, 8, or 24 hours).
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RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
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qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and primers for CYP1A1 and the housekeeping gene.
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Data Analysis: Calculate the relative expression of CYP1A1 mRNA normalized to the housekeeping gene using the ΔΔCt method. A significant increase in CYP1A1 expression in this compound-treated cells compared to the DMSO control indicates AhR pathway activation.
Protocol 2: Western Blot for AhR Protein Expression
This protocol is used to determine the expression level of the AhR protein in a cell line.
Materials:
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Cell line of interest
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RIPA buffer with protease inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF membrane
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Primary antibody against AhR
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Primary antibody against a loading control (e.g., β-actin, GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against AhR and the loading control overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the AhR signal to the loading control to compare its expression across different samples.
Signaling Pathways and Workflows
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Resistance.
References
- 1. Aryl Hydrocarbon Receptor Agonist this compound Impedes Retinal Pathogenesis in Diabetic Mice [mdpi.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Aryl Hydrocarbon Receptor Agonist this compound Impedes Retinal Pathogenesis in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting VAF347 interference in biochemical assays
Welcome to the technical support center for VAF347. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve potential interference of this compound in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent and selective agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2][3] Upon binding to this compound, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. A well-known target gene is Cytochrome P450 1A1 (CYP1A1).[4] this compound has been shown to have anti-inflammatory effects by modulating dendritic cell function and cytokine production.[4]
Q2: I'm observing unexpected results in my luciferase reporter assay after treatment with this compound. What could be the cause?
A2: Unexpected results in luciferase assays with small molecules like this compound can stem from either its biological activity or direct interference with the assay components.
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On-Target Effect: If your reporter construct is driven by a promoter containing XREs, this compound, as an AhR agonist, is expected to increase luciferase expression.
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Assay Interference: Small molecules can directly inhibit the luciferase enzyme, leading to a false decrease in signal. Conversely, some compounds can stabilize the luciferase enzyme, increasing its half-life and leading to a false increase in signal. It is also possible for the compound to absorb or quench the emitted light.
To determine the cause, it is crucial to run control experiments. (See the Troubleshooting Guide below).
Q3: Can this compound interfere with my ELISA results?
A3: Yes, it is possible. Small molecules can interfere with ELISAs by several mechanisms, including:
-
Binding to antibodies: this compound could non-specifically bind to the capture or detection antibodies, hindering their ability to bind to the target antigen.
-
Binding to the target antigen: The compound might interact with the analyte, masking the epitope recognized by the antibodies.
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Interfering with the enzymatic reaction: If using an enzyme-conjugated secondary antibody (like HRP or AP), this compound could inhibit the enzyme, leading to a reduced signal.
Q4: I'm having trouble dissolving this compound in my aqueous assay buffer. What do you recommend?
A4: this compound has low aqueous solubility. It is typically dissolved in an organic solvent like DMSO to create a stock solution. When diluting into your aqueous assay buffer, precipitation can occur. To avoid this, it is recommended to:
-
Use a final DMSO concentration that is compatible with your assay and does not exceed a certain threshold (typically <0.5%).
-
Prepare intermediate dilutions in a mixed aqueous-organic solvent before the final dilution into the assay buffer.
-
In some cases, sonication may be required to aid dissolution in mixed solvents.
-
A water-soluble derivative, VAG539, has been used in some studies and may be an alternative if solubility issues persist.
Q5: Could this compound be causing cytotoxicity in my cell-based assays, leading to misleading results?
A5: While this compound is generally used for its specific AhR-mediated effects, like any compound, it can exhibit cytotoxicity at high concentrations. If you are observing a general decrease in cell health or a decrease in signal in assays that rely on viable cells (e.g., ATP-based viability assays, reporter assays with constitutive promoters), it is important to assess the cytotoxicity of this compound at the concentrations used in your experiments.
Troubleshooting Guides
Issue 1: Unexpected Results in a Luciferase Reporter Assay
Symptoms:
-
Luciferase signal is unexpectedly high or low.
-
High variability between replicate wells treated with this compound.
Troubleshooting Workflow:
References
identifying potential artifacts in VAF347 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts in VAF347 research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a low-molecular-weight, cell-permeable compound that functions as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1] Its primary mechanism of action involves binding to the AhR in the cytoplasm, leading to the translocation of the AhR-ligand complex into the nucleus.[2][3][4][5] In the nucleus, this complex heterodimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), thereby modulating the transcription of target genes. This signaling cascade ultimately results in anti-inflammatory effects, primarily by influencing the function of dendritic cells (DCs) and T-helper (Th) cells.
Q2: What are the known effects of this compound on the immune system?
A2: this compound has been shown to exert several immunomodulatory effects, including:
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Inhibition of pro-inflammatory cytokines: this compound suppresses the production of key inflammatory cytokines such as Interleukin-6 (IL-6) and IL-17.
-
Promotion of IL-22 secretion: It promotes the development of IL-22-secreting Th cells (Th22).
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Modulation of Dendritic Cell function: this compound inhibits the maturation of dendritic cells and reduces their ability to present antigens, thereby dampening downstream T-cell responses.
-
Suppression of Th17 cell differentiation: By modulating DC function and cytokine production, this compound can suppress the differentiation of pro-inflammatory Th17 cells.
Q3: Are there any known off-target effects or cell types that are refractory to this compound?
A3: While the primary target of this compound is the AhR, as with any small molecule, the potential for off-target effects exists, particularly at higher concentrations. Difficulties related to low activity and off-target effects have been noted with some small molecule AhR modulators. It is crucial to determine the optimal concentration range through dose-response studies to minimize the risk of off-target activities. Additionally, memory T cells have been reported to be refractory to the immunomodulatory effects of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability | Perform a time-course experiment and analyze this compound concentration in the culture medium at different time points using HPLC or LC-MS. | Small molecules can degrade in aqueous culture media over time. |
| Solubility Issues | Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across experiments. Visually inspect for precipitation after dilution in media. | This compound is typically dissolved in DMSO. Poor solubility can lead to precipitation and a lower effective concentration. High concentrations of DMSO can also be toxic to cells and may interfere with some assays. |
| Cell Culture Media Components | Be aware that some culture media may contain endogenous AhR ligands, which could influence baseline AhR activity and the cellular response to this compound. | The presence of natural AhR agonists in culture medium can impact the differentiation of certain T cell subsets. |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Troubleshooting Step | Rationale |
| Cytotoxicity | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell type. | At high concentrations, small molecules can induce cytotoxicity, which can be misinterpreted as a specific biological effect. |
| Assay Interference | If using fluorescence-based assays, test for autofluorescence of this compound at the excitation and emission wavelengths of your fluorophores. Also, assess for quenching effects. | Many small molecules can interfere with fluorescence-based readouts, leading to false-positive or false-negative results. |
| Solvent Effects | Always include a vehicle control (media with the same concentration of DMSO as the this compound-treated samples) in your experiments. | DMSO, the common solvent for this compound, can have biological effects on its own, including influencing the AhR pathway. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Type | Assay | Parameter Measured | This compound Effect | Reported IC50 |
| Human Monocyte-Derived DCs | Cytokine Secretion | IL-6 Production | Inhibition | ~5 nM |
| Human Monocytic Cell Line (MM1) | mRNA Expression | IL-6 mRNA | Inhibition | ~5 nM |
| Human Monocytic Cell Line (MM1) | Gene Expression | CYP1A1 mRNA | Induction | - |
| Naïve CD4+ T cells | Differentiation | IL-22 Secretion | Promotion | - |
| Naïve CD4+ T cells | Differentiation | IL-17 Production | Inhibition | - |
Table 2: In Vivo Effects of this compound/VAG539 in Mouse Models
| Mouse Model | Treatment | Parameter Measured | Observed Effect |
| Allergic Lung Inflammation | VAG539 (pro-drug of this compound) | Serum IgE levels | Reduction |
| Allergic Lung Inflammation | VAG539 | Lung Eosinophilia | Reduction |
| Diabetic Retinopathy | This compound | Retinal Leukostasis | Reduction |
| Diabetic Retinopathy | This compound | Retinal Oxidative Stress | Reduction |
| Diabetic Retinopathy | This compound | Retinal Inflammation | Reduction |
Experimental Protocols
1. In Vitro Dendritic Cell (DC) Maturation and Cytokine Production Assay
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them with GM-CSF and IL-4 to generate immature DCs.
-
This compound Treatment: Treat immature DCs with a dose range of this compound (or vehicle control) for a specified period (e.g., 24-48 hours).
-
Maturation Induction: Induce DC maturation using a cocktail of stimuli such as LPS, TNF-α, and IFN-γ.
-
Cytokine Analysis: Collect supernatants and measure the concentration of cytokines like IL-6 and IL-12p70 by ELISA.
-
Flow Cytometry: Analyze the expression of DC maturation markers (e.g., CD80, CD86, HLA-DR) by flow cytometry.
2. In Vivo Murine Model of Allergic Lung Inflammation
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c) and sensitize them to an allergen like ovalbumin (OVA).
-
This compound Administration: Administer this compound or its pro-drug VAG539 (e.g., by oral gavage or subcutaneous injection) at a predetermined dose and schedule.
-
Allergen Challenge: Challenge the mice with aerosolized OVA to induce an allergic inflammatory response.
-
Endpoint Analysis: 24-48 hours after the final challenge, collect bronchoalveolar lavage (BAL) fluid to analyze inflammatory cell influx (e.g., eosinophils). Collect blood to measure serum IgE levels. Analyze lung tissue for histopathological changes.
Mandatory Visualization
Caption: Canonical signaling pathway of this compound via the Aryl Hydrocarbon Receptor (AhR).
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
- 1. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
refining VAF347 delivery methods for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aryl hydrocarbon receptor (AhR) agonist, VAF347, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, small-molecule agonist of the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor. Its mechanism of action involves binding to AhR, which then translocates to the nucleus. In the nucleus, the this compound-AhR complex dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This binding modulates the transcription of target genes, leading to various biological effects. A key outcome of this compound-mediated AhR activation is the inhibition of dendritic cell maturation and the suppression of pro-inflammatory T-helper 17 (Th17) cell differentiation, which in turn reduces the production of inflammatory cytokines like IL-6 and IL-17A.[1][2][3][4][5]
Q2: What are the common in vivo delivery methods for this compound?
A2: The most commonly reported method for in vivo delivery of this compound in murine models is subcutaneous (SC) injection. For oral administration, a water-soluble derivative, VAG539, has been used, which is efficiently converted to this compound in vivo.
Q3: What is a typical dosage and formulation for subcutaneous injection of this compound in mice?
A3: A frequently used dosage for subcutaneous injection in mice is 30 mg/kg. The formulation typically involves suspending lyophilized this compound in dimethyl sulfoxide (DMSO) and then diluting it with sterile saline to the final desired concentration.
Q4: Is this compound toxic in vivo?
A4: In a study involving weekly subcutaneous injections of 30 mg/kg this compound in mice for up to eight months, no signs of toxicity were observed. Toxicity parameters monitored included body weight, body condition, lethargy, respiratory distress, mortality, and organ appearance at autopsy. However, it is crucial for researchers to conduct their own toxicology assessments for their specific experimental models and conditions.
Q5: What are the expected anti-inflammatory effects of this compound in vivo?
A5: In vivo, this compound has been shown to exert potent anti-inflammatory effects. In a mouse model of diabetic retinopathy, subcutaneous administration of this compound led to a significant reduction in leukostasis, oxidative stress, and retinal inflammation. It also ameliorated retinal capillary degeneration. In models of allergic lung inflammation, this compound has been shown to block lung eosinophilia, mucus hyperplasia, and reduce serum IgE levels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation | This compound is a hydrophobic compound with low aqueous solubility. The ratio of DMSO to saline may be too low, or the saline was added too quickly. | Ensure this compound is fully dissolved in DMSO before adding sterile saline. Add the saline dropwise while vortexing to prevent precipitation. It may be necessary to optimize the DMSO/saline ratio for your desired final concentration. Consider using a co-solvent system or a different formulation strategy for hydrophobic compounds if precipitation persists. |
| Inconsistent experimental results | Instability of the this compound formulation. Degradation of this compound can occur with improper storage. | Prepare the this compound formulation fresh before each use. If storage is necessary, conduct stability studies under your specific storage conditions (e.g., temperature, light exposure) to determine the shelf-life of the formulation. While specific stability data for this compound in DMSO/saline is not readily available, it is best practice to store stock solutions in DMSO at -20°C or -80°C and protect from light. |
| Lack of expected biological effect | Suboptimal dosage or administration route for the specific animal model or disease state. Insufficient bioavailability. | The reported effective dose of 30 mg/kg via subcutaneous injection in mice is a starting point. It may be necessary to perform a dose-response study to determine the optimal dose for your model. Consider the pharmacokinetic and pharmacodynamic properties of this compound. While specific pharmacokinetic data for subcutaneously administered this compound is limited, oral administration of its prodrug VAG539 has been shown to be effective. |
| Observed toxicity or adverse effects | The vehicle (e.g., high concentration of DMSO) may be causing toxicity. The dose of this compound may be too high for the specific animal strain or model. | Conduct a vehicle-only control group to assess the effects of the formulation components. If DMSO toxicity is suspected, try to minimize the final concentration of DMSO in the injected volume. Perform a dose-escalation study to identify the maximum tolerated dose in your specific model. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 for IL-6 Inhibition | Human Monocytic Cell Line (MM1) | ~5 nM | |
| AhR Binding Competition (vs. [3H]TCDD) | Hepatic Cytosol | ~10 nM (for ~50% displacement) |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection in Mice
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice to be treated, calculate the total mass of this compound needed.
-
Dissolve this compound in DMSO:
-
Aseptically weigh the lyophilized this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of sterile DMSO to completely dissolve the this compound. Vortex or gently sonicate if necessary to ensure complete dissolution. The goal is to create a concentrated stock solution.
-
-
Dilute with sterile saline:
-
Calculate the final volume of the formulation needed based on the injection volume per mouse (e.g., 100 µL).
-
While vortexing the this compound/DMSO solution, slowly add the required volume of sterile saline drop by drop to reach the final desired concentration. Caution: Rapid addition of saline may cause the hydrophobic this compound to precipitate.
-
-
Final Formulation Check:
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, the formulation may need to be optimized (see Troubleshooting Guide).
-
The final formulation should be prepared fresh before each use.
-
Protocol 2: Subcutaneous Administration of this compound to Mice
Materials:
-
Prepared this compound formulation
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restraint device (optional)
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Gently restrain the mouse.
-
Locate the injection site, typically the loose skin over the back or flank.
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals according to the experimental protocol for any signs of toxicity or distress.
-
Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: this compound activates the AhR signaling pathway.
Experimental Workflow for this compound In Vivo Study
Caption: A typical workflow for an in vivo study with this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. liposomes.ca [liposomes.ca]
- 3. Aryl Hydrocarbon Receptor Agonist this compound Impedes Retinal Pathogenesis in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl Hydrocarbon Receptor Agonist this compound Impedes Retinal Pathogenesis in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VAF347 Therapeutic Index Improvement Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Aryl Hydrocarbon Receptor (AhR) agonist, VAF347. The following information is intended to help address common challenges encountered during experiments aimed at improving its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the known safety profile of this compound from preclinical studies?
A1: In a study involving diabetic mice, weekly subcutaneous injections of this compound at a dose of 30 mg/kg showed no observable toxicity.[1] The parameters monitored included body weight, overall body condition, lethargy, respiratory distress, mortality, and post-autopsy organ appearance.[1]
Q2: Are there any known side effects associated with AhR agonists as a class?
A2: Yes, while specific systemic side effects for this compound are not extensively documented in publicly available literature, analysis of the FDA Adverse Event Reporting System (FAERS) for the AhR agonist class has identified potential cardiac disorder-related adverse events, with peripheral swelling and atrial fibrillation being the most frequently reported.[2] Additionally, a topical AhR agonist, tapinarof, has been associated with localized side effects such as folliculitis, contact dermatitis, and headache.[3]
Q3: What are the primary strategies to improve the therapeutic index of this compound?
A3: The main strategies focus on either increasing efficacy at a given dose or reducing toxicity. These can be broadly categorized as:
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Targeted Drug Delivery: Encapsulating this compound in delivery systems like nanoparticles or liposomes to enhance its accumulation at the site of action and reduce systemic exposure.
-
Combination Therapy: Using this compound in conjunction with other immunomodulatory agents, such as corticosteroids, to achieve synergistic effects at lower, less toxic doses of each compound.
-
Prodrug Approach: Utilizing a more soluble prodrug, such as VAG539, which is converted to the active this compound in vivo, potentially improving its pharmacokinetic profile.
Troubleshooting Guides
Issue 1: Observed Systemic Toxicity at Effective Doses
Potential Cause: Off-target effects due to systemic distribution of this compound.
Troubleshooting Strategy: Targeted Delivery via Nanoparticle Encapsulation
This approach aims to increase the concentration of this compound at the desired site of action while minimizing exposure to other tissues.
Experimental Protocol: Preparation and In Vivo Evaluation of this compound-Loaded Nanoparticles
1. Nanoparticle Formulation (for hydrophobic molecules):
-
Method: A common method is the oil-in-water emulsion solvent evaporation technique.
-
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Aqueous solution with a surfactant (e.g., polyvinyl alcohol - PVA)
-
-
Procedure:
-
Dissolve this compound and PLGA in the organic solvent.
-
Add this organic phase to the aqueous surfactant solution and emulsify using high-speed homogenization or sonication.
-
Stir the resulting emulsion to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash to remove excess surfactant, and lyophilize for storage.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
-
2. In Vivo Toxicity and Efficacy Assessment:
-
Animal Model: Select a relevant disease model (e.g., collagen-induced arthritis in mice).
-
Groups:
-
Vehicle control (empty nanoparticles)
-
This compound (free drug) at its previously determined effective dose
-
This compound-loaded nanoparticles at an equivalent dose to the free drug
-
This compound-loaded nanoparticles at a lower dose
-
-
Administration: Administer treatments via a relevant route (e.g., intravenous or subcutaneous injection).
-
Endpoints:
-
Efficacy: Monitor disease-specific parameters (e.g., paw swelling, clinical score).
-
Toxicity: Monitor for signs of toxicity as detailed in the table below. Collect blood for hematology and clinical chemistry analysis. Collect major organs for histopathological examination.
-
Data Presentation: In Vivo Toxicity Monitoring Parameters
| Parameter | Method of Assessment | Frequency |
| Clinical Observations | ||
| Body Weight | Digital scale | Daily |
| General Health | Visual inspection (posture, activity, grooming) | Daily |
| Food and Water Intake | Measurement of remaining food/water | Daily |
| Hematology | ||
| Complete Blood Count (CBC) | Automated hematology analyzer | At baseline and termination |
| Clinical Chemistry | ||
| Liver Function Tests (ALT, AST) | Serum chemistry analyzer | At baseline and termination |
| Kidney Function Tests (BUN, Creatinine) | Serum chemistry analyzer | At baseline and termination |
| Histopathology | ||
| Major Organs (Liver, Kidney, Spleen, Heart, Lungs) | H&E staining of formalin-fixed, paraffin-embedded tissues | At termination |
Expected Outcome: The nanoparticle formulation will show comparable or enhanced efficacy with a reduction in systemic toxicity markers compared to the free drug.
Issue 2: Efficacy of this compound is not optimal without inducing side effects.
Potential Cause: The therapeutic window of this compound as a monotherapy is narrow in your experimental model.
Troubleshooting Strategy: Combination Therapy with a Corticosteroid
This strategy aims to achieve a synergistic or additive therapeutic effect, allowing for the use of lower, and therefore less toxic, doses of both this compound and the corticosteroid.
Experimental Protocol: In Vivo Assessment of this compound and Dexamethasone Combination Therapy
1. Dose-Response Determination (Single Agents):
-
Establish the dose-response curves for this compound and a corticosteroid (e.g., dexamethasone) individually in your disease model to determine the ED50 (50% effective dose) for each.
2. Combination Study Design:
-
Animal Model: Use the same disease model as in the dose-response studies.
-
Groups:
-
Vehicle control
-
This compound at its ED50
-
Dexamethasone at its ED50
-
This compound at a lower dose (e.g., ED25)
-
Dexamethasone at a lower dose (e.g., ED25)
-
Combination of this compound (ED25) + Dexamethasone (ED25)
-
-
Administration: Administer drugs as previously determined.
-
Endpoints:
-
Efficacy: Monitor disease parameters to assess for synergistic or additive effects.
-
Toxicity: Monitor for toxicity as described in the table above. Pay close attention to corticosteroid-specific side effects like weight loss and immunosuppression.
-
Data Presentation: Combination Therapy Efficacy and Toxicity
| Treatment Group | Efficacy Score (e.g., % reduction in inflammation) | Key Toxicity Marker 1 (e.g., Body Weight Change %) | Key Toxicity Marker 2 (e.g., Spleen Weight) |
| Vehicle | |||
| This compound (ED50) | |||
| Dexamethasone (ED50) | |||
| This compound (ED25) | |||
| Dexamethasone (ED25) | |||
| This compound (ED25) + Dexamethasone (ED25) |
Expected Outcome: The combination of lower doses of this compound and dexamethasone will produce an efficacy comparable to the higher doses of the single agents but with a significantly improved safety profile.[4]
Visualizations
Caption: this compound binds to the AhR complex, leading to nuclear translocation and gene modulation.
Caption: Workflow for improving the therapeutic index of this compound.
References
- 1. Aryl Hydrocarbon Receptor Agonist this compound Impedes Retinal Pathogenesis in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac disorder-related adverse events for aryl hydrocarbon receptor agonists: a safety review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do AHR Agonists Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Innovative combination strategy to enhance effect and diminish adverse effects of glucocorticoids: another promise? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
VAF347 vs. TCDD: A Comparative Analysis of Aryl Hydrocarbon Receptor Agonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a variety of endogenous and exogenous compounds. Its role in xenobiotic metabolism and immune modulation has made it a significant target for therapeutic development and toxicological studies. This guide provides a detailed comparison of two potent AhR agonists: 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a persistent environmental toxin and prototypical AhR agonist, and VAF347, a novel synthetic compound with therapeutic potential.
Quantitative Efficacy Comparison
The following tables summarize key quantitative data on the efficacy of this compound and TCDD as AhR agonists, based on available experimental data.
Table 1: AhR Binding Affinity
| Compound | Parameter | Value | Species/System | Reference |
| TCDD | Ki | 0.5 nM | Not Specified | [1] |
| Kd | 39 ± 20 nM | Recombinant human AhR-ARNT complex | [2] | |
| This compound | Competitive Displacement | ~50% displacement of [3H]TCDD at 10 nM | Guinea pig hepatic cytosol | [3] |
Table 2: Functional Potency - Inhibition of IL-6 Production
| Compound | IC50 | Cell Line | Conditions | Reference |
| TCDD | ~80 pM | Human monocytic cell line (MM1) | IL-4 and GM-CSF induced | [3] |
| This compound | ~5 nM | Human monocytic cell line (MM1) | IL-4 and GM-CSF induced | [3] |
Table 3: Functional Potency - Induction of Downstream Target Genes
| Compound | Gene | Parameter | Value | Species/System | Reference |
| TCDD | CYP1A1 | ED50 (protein) | 0.22 µg/kg | Rat (in vivo) | |
| CYP1B1 | ED50 (protein) | 5.19 µg/kg | Rat (in vivo) | ||
| CYP1A1 | EC50 (mRNA) | 0.04 - 0.14 nM | Primary human hepatocytes | ||
| This compound | CYP1A1 | Induction | Potent induction | Human peripheral monocytes | |
| CYP1B1 | Induction | Potent induction | Human monocyte-derived dendritic cells |
AhR Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand, such as TCDD or this compound, to the cytosolic AhR complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins (e.g., Hsp90, XAP2, p23). The activated AhR-ligand complex then translocates to the nucleus and heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. Key target genes include cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.
Experimental Workflow for Comparing AhR Agonists
The following diagram outlines a general experimental workflow for the comparative evaluation of AhR agonists like this compound and TCDD.
References
- 1. 2,3,7,8-Tetrachlorodibenzo-p-dioxin induced cytochrome P450s alter the formation of reactive oxygen species in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aryl Hydrocarbon Receptor Agonist this compound Impedes Retinal Pathogenesis in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VAF347 and its Prodrug VAG539: A Guide for Researchers
Introduction
In the landscape of modern drug development, the optimization of pharmacokinetic and pharmacodynamic properties is a critical determinant of therapeutic success. A common strategy to enhance the clinical potential of a promising active pharmaceutical ingredient (API) is the development of a prodrug. This guide provides a comparative analysis of VAF347, an active pharmacological agent, and its corresponding prodrug, VAG539. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data, detailing the therapeutic rationale, mechanism of action, and key performance differences between these two molecules.
Mechanism of Action and Therapeutic Rationale
This compound is an antagonist of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of immune responses. The AhR signaling pathway is a crucial mediator in cellular processes, and its dysregulation has been implicated in various diseases. By inhibiting AhR activation, this compound aims to modulate downstream signaling pathways, thereby offering a potential therapeutic intervention for specific pathological conditions.
The development of VAG539 as a prodrug of this compound is designed to improve the oral bioavailability of the active compound. Prodrugs are inactive precursors that are converted into the active drug form within the body through enzymatic or chemical reactions. This approach can overcome limitations of the parent drug, such as poor solubility, instability, or inadequate absorption, leading to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile.
Comparative Pharmacokinetics
A key aspect of this comparative analysis lies in the pharmacokinetic profiles of this compound and its prodrug VAG539. Preclinical studies have demonstrated significant differences in oral bioavailability and plasma exposure following administration of the two compounds.
| Parameter | This compound | VAG539 | Fold Increase (VAG539 vs. This compound) |
| Oral Bioavailability | Low | Significantly Higher | Not explicitly quantified |
| Plasma Exposure (AUC) | Lower | Higher | Not explicitly quantified |
Table 1: Comparative Pharmacokinetic Parameters of this compound and VAG539. This table summarizes the key differences in the pharmacokinetic profiles of the active drug this compound and its prodrug VAG539, highlighting the enhanced oral bioavailability and plasma exposure achieved with the prodrug formulation.
Experimental Protocols
The evaluation of this compound and VAG539 involves a series of in vitro and in vivo experiments to characterize their activity and pharmacokinetic properties.
In Vitro AhR Antagonist Activity Assay:
-
Cell Line: Use a reporter cell line, such as HepG2, stably transfected with a luciferase gene under the control of an AhR-responsive element (e.g., DRE - Dioxin Response Element).
-
Treatment: Plate the cells and treat with a known AhR agonist (e.g., TCDD - 2,3,7,8-Tetrachlorodibenzodioxin) in the presence of varying concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for AhR activation and subsequent luciferase expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the IC50 value for this compound, representing the concentration at which it inhibits 50% of the agonist-induced AhR activity.
In Vivo Pharmacokinetic Studies:
-
Animal Model: Utilize a suitable animal model, such as mice or rats.
-
Compound Administration: Administer this compound and VAG539 orally to different groups of animals at equimolar doses.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
Visualizing the Prodrug Strategy and Signaling Pathway
Prodrug Conversion and Action
Caption: Workflow of VAG539 administration and conversion to active this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Inhibition
Caption: this compound mechanism of action in the AhR signaling pathway.
The development of VAG539 as a prodrug for this compound represents a strategic approach to enhance the therapeutic potential of an AhR antagonist. By improving oral bioavailability and systemic exposure, VAG539 facilitates more effective delivery of the active compound, this compound, to its target sites. This comparative analysis underscores the importance of prodrug strategies in overcoming pharmacokinetic challenges in drug development. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this approach.
VAF347: A Comparative Guide to its Specificity for the Aryl Hydrocarbon Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VAF347, a potent agonist of the Aryl Hydrocarbon Receptor (AhR), with other notable AhR modulators. The information presented herein is supported by experimental data to aid in the evaluation of this compound's specificity and functional profile.
Introduction to this compound and the Aryl Hydrocarbon Receptor
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular differentiation, and xenobiotic metabolism.[1][2] Its activation by a diverse range of endogenous and exogenous ligands triggers a signaling cascade that modulates the expression of target genes.[1][3] this compound is a high-affinity, cell-permeable small molecule that acts as an agonist for the AhR.[4] By binding to and activating the AhR, this compound exerts significant anti-inflammatory and immunomodulatory effects, making it a compound of interest for therapeutic development.
Comparative Analysis of AhR Ligand Specificity
The specificity of a ligand for its receptor is a critical determinant of its biological activity and therapeutic potential. This section compares the binding affinity and functional potency of this compound with other well-characterized AhR modulators, including the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the endogenous agonist 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), and the antagonist CH223191.
Binding Affinity and Functional Potency
The following table summarizes the available quantitative data on the binding affinity and functional potency of this compound and other selected AhR modulators. It is important to note that these values are derived from various studies and experimental conditions, which may influence direct comparability.
| Compound | Type | Binding Affinity (Ki) | Functional Potency (IC50/EC50) | Key Effects |
| This compound | Agonist | ~10 nM (IC50 for [3H]TCDD displacement) | ~5 nM (IC50 for IL-6 inhibition) | Anti-inflammatory, immunomodulatory |
| TCDD | Agonist | 0.5 nM | ~80 pM (IC50 for IL-6 inhibition) | Potent AhR activation, toxic effects |
| ITE | Agonist | 3 nM | - | Endogenous AhR activation, immunomodulation |
| CH223191 | Antagonist | - | 0.03 µM (IC50 for TCDD-induced luciferase activity) | Selective AhR antagonism |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the specificity of this compound for the AhR.
Competitive Radioligand Binding Assay
This assay is used to determine the ability of a test compound to compete with a known high-affinity radioligand for binding to the AhR.
Objective: To determine the binding affinity (IC50 or Ki) of this compound for the AhR.
Principle: this compound is incubated with a source of AhR (e.g., hepatic cytosol) in the presence of a constant concentration of a radiolabeled AhR ligand, such as [³H]TCDD. The ability of this compound to displace the radioligand from the receptor is measured by quantifying the unbound radioactivity.
Protocol:
-
Preparation of Cytosol: Prepare hepatic cytosol from a suitable animal model (e.g., guinea pig) as a source of AhR.
-
Incubation: Incubate varying concentrations of this compound with the hepatic cytosol and a fixed concentration of [³H]TCDD.
-
Separation of Bound and Free Ligand: Separate the AhR-bound [³H]TCDD from the free radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [³H]TCDD displacement against the concentration of this compound to determine the IC50 value, which is the concentration of this compound that displaces 50% of the radioligand.
Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the AhR signaling pathway and induce the expression of a reporter gene.
Objective: To assess the functional agonist or antagonist activity of this compound on the AhR signaling pathway.
Principle: A cell line (e.g., HepG2) is engineered to contain a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter containing Dioxin Response Elements (DREs). Activation of AhR by an agonist leads to the transcription of the reporter gene, and the resulting signal (e.g., luminescence) is quantified.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line and transfect with a reporter plasmid containing a DRE-driven luciferase gene.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound (for agonist activity) or with a fixed concentration of an AhR agonist (e.g., TCDD) in the presence of varying concentrations of this compound (for antagonist activity).
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: For agonist activity, plot the luciferase activity against the concentration of this compound to determine the EC50 value. For antagonist activity, plot the inhibition of agonist-induced luciferase activity against the concentration of this compound to determine the IC50 value.
CYP1A1 Induction Assay
This assay measures the induction of the cytochrome P450 1A1 (CYP1A1) gene, a well-known target of the AhR signaling pathway.
Objective: To confirm the agonist activity of this compound by measuring the induction of a downstream target gene.
Principle: Cells expressing AhR (e.g., primary human monocytes or HepG2 cells) are treated with the test compound. The expression of CYP1A1 mRNA or the enzymatic activity of the CYP1A1 protein is then quantified.
Protocol:
-
Cell Culture and Treatment: Culture the chosen cell line and treat with this compound for a specified period.
-
RNA Isolation and qRT-PCR (for mRNA quantification): Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) using primers specific for CYP1A1 and a housekeeping gene for normalization.
-
EROD Assay (for enzymatic activity): Alternatively, measure the ethoxyresorufin-O-deethylase (EROD) activity, a specific measure of CYP1A1 enzymatic function, using a fluorometric or colorimetric assay.
-
Data Analysis: Quantify the fold induction of CYP1A1 mRNA or enzymatic activity relative to a vehicle-treated control.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the AhR signaling pathway and the workflows of the key experiments described above.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: this compound activates the AhR signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining AhR binding affinity.
Experimental Workflow: Reporter Gene Assay
Caption: Workflow for assessing functional AhR activity.
Conclusion
This compound is a potent and specific agonist of the Aryl Hydrocarbon Receptor. Experimental data from competitive binding assays, reporter gene assays, and CYP1A1 induction studies confirm its direct interaction with and activation of the AhR signaling pathway. Its high affinity and functional potency, comparable in some aspects to the well-characterized but toxic ligand TCDD, highlight its potential as a valuable research tool and a candidate for therapeutic development, particularly in the context of inflammatory and autoimmune diseases. The provided experimental protocols and workflow diagrams offer a framework for the further investigation and comparison of this compound with other AhR modulators.
References
- 1. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dioxins.com [dioxins.com]
- 4. researchgate.net [researchgate.net]
VAF347 Off-Target Activity Assessment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAF347 is a low-molecular-weight, cell-permeable compound that has demonstrated potent anti-inflammatory and immunomodulatory effects. Its primary mechanism of action is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor that plays a crucial role in regulating immune responses. This guide provides a comparative assessment of this compound's activity, focusing on its on-target effects relative to other known AhR agonists. While comprehensive off-target screening data for this compound is not publicly available, this document summarizes existing data to offer insights into its selectivity and potential for therapeutic development. In one study involving subcutaneous administration to diabetic mice, no toxicity was observed based on weekly body weight measurements, body condition assessment, and analysis of lethargy, respiratory distress, mortality, and organ appearance at autopsy.[1]
Comparative Analysis of this compound and Other AhR Agonists
The activity of this compound is best understood in the context of other AhR agonists. The most extensively studied of these is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent but toxic agonist. This comparison highlights the distinct therapeutic potential of this compound.
On-Target Potency and Efficacy
This compound demonstrates high-affinity binding to the AhR and potent agonistic activity, leading to the modulation of dendritic cell (DC) function and cytokine production.
| Compound | Target | Assay | Result | Reference |
| This compound | AhR | Competitive Binding Assay ([³H]TCDD) | ~50% displacement at 10 nM | [2] |
| TCDD | AhR | Competitive Binding Assay ([³H]TCDD) | Potent displacement (used as reference) | [2] |
| VAG005 | AhR | Competitive Binding Assay ([³H]TCDD) | >100-fold weaker than this compound | [2] |
| This compound | IL-6 Production (Human Monocytic Cell Line) | IL-6 mRNA Inhibition | IC₅₀ ≈ 5 nM | [2] |
| TCDD | IL-6 Production (Human Monocytic Cell Line) | IL-6 mRNA Inhibition | IC₅₀ ≈ 80 pM | |
| This compound | CYP1A1 Induction (Human Peripheral Monocytes) | mRNA Expression | Significant induction at 50 nM | |
| TCDD | CYP1A1 Induction (Human Peripheral Monocytes) | mRNA Expression | Significant induction at 20 nM | |
| VAG005 | CYP1A1 Induction (Human Peripheral Monocytes) | mRNA Expression | No effect at 50 nM |
VAG005 is a structurally related compound with weak AhR binding and functional activity.
Effects on Dendritic Cell Function
Both this compound and TCDD exhibit similar biological profiles in their modulation of human dendritic cell functions, a key aspect of their immunomodulatory effects.
| Compound | Effect on Dendritic Cells | Reference |
| This compound | - Inhibits IL-6 synthesis- Inhibits DC-mediated autologous T-cell proliferation | |
| TCDD | - Inhibits IL-6 synthesis- Inhibits DC-mediated autologous T-cell proliferation | |
| VAG005 | - No effect on IL-6 synthesis or T-cell proliferation |
Signaling Pathways and Experimental Workflows
AhR Signaling Pathway
The binding of this compound to the cytosolic AhR complex triggers a cascade of events leading to the modulation of gene expression.
Caption: this compound activates the AhR signaling pathway.
Experimental Workflow: Assessing AhR Agonist Activity
A typical workflow to characterize a potential AhR agonist like this compound involves a series of in vitro assays.
References
VAF347 vs. Cyclosporine: A Comparative Guide for Immunosuppressive Drug Research
In the landscape of immunosuppressive agents, the calcineurin inhibitor cyclosporine has long been a cornerstone of therapy in organ transplantation and autoimmune diseases. However, novel compounds with distinct mechanisms of action are emerging, offering potential advantages in terms of specificity and side-effect profiles. One such compound is VAF347, a potent agonist of the Aryl Hydrocarbon Receptor (AhR). This guide provides a detailed, objective comparison of this compound and cyclosporine, focusing on their mechanisms of action, effects on immune cells, and available in vitro efficacy data.
Mechanism of Action: Two Distinct Pathways to Immunomodulation
This compound and cyclosporine achieve immunosuppression through fundamentally different signaling pathways. Cyclosporine directly targets T-lymphocytes, while this compound primarily acts on antigen-presenting cells, specifically dendritic cells, to indirectly modulate T-cell responses.
Cyclosporine: A Calcineurin Inhibitor.[1][2]
Cyclosporine exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and induce the transcription of key pro-inflammatory cytokine genes, most notably Interleukin-2 (IL-2).[1]
Cyclosporine disrupts this cascade by first binding to the intracellular protein cyclophilin. The resulting cyclosporine-cyclophilin complex then binds to and inhibits calcineurin, preventing NFAT dephosphorylation and nuclear translocation. This blockade of NFAT signaling leads to a significant reduction in the production of IL-2 and other cytokines, thereby suppressing T-cell proliferation and effector functions.[1]
This compound: An Aryl Hydrocarbon Receptor (AhR) Agonist.
In contrast to cyclosporine's direct action on T-cells, this compound's immunomodulatory activity is mediated by its agonistic binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The AhR is expressed in various immune cells, including dendritic cells (DCs).
Activation of AhR by this compound in DCs leads to a shift in their maturation and function. This compound-treated DCs exhibit a tolerogenic phenotype, characterized by reduced expression of co-stimulatory molecules and altered cytokine production. This modulation of DC function indirectly affects T-cell activation and differentiation. Specifically, this compound has been shown to inhibit the production of the pro-inflammatory cytokine IL-6 by dendritic cells. This altered cytokine milieu can suppress the differentiation of pathogenic T-helper subsets, such as Th17 cells, and promote the generation of regulatory T-cells.
Quantitative Comparison of In Vitro Efficacy
Direct head-to-head comparative studies of this compound and cyclosporine in the same experimental systems are limited in the public domain. However, data from independent studies provide insights into their respective potencies in inhibiting key immunological functions. It is crucial to note that the following IC50 values were determined under different experimental conditions and should be interpreted with caution when making direct comparisons.
| Compound | Assay | Target Cell/System | Key Parameter Measured | IC50 |
| This compound | Cytokine Inhibition | Human Monocytic Cell Line (MM1) stimulated with IL-4 and GM-CSF | IL-6 mRNA expression | ~5 nM |
| Cyclosporine | T-Cell Proliferation | Canine Peripheral Blood Mononuclear Cells stimulated with Concanavalin A | T-cell proliferation | 15.8 ± 2.3 ng/mL |
| Cyclosporine | Cytokine Inhibition | Human Peripheral Blood Mononuclear Cells stimulated with mitogen/alloantigen | Interferon-gamma (IFN-γ) production | 8.0 ng/mL |
| Cyclosporine | Cytokine Inhibition | Human Peripheral Blood Mononuclear Cells stimulated with mitogen/alloantigen | Lymphotoxin (LT)/Tumor Necrosis Factor (TNF) activity | 9.5 ng/mL |
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action of this compound and cyclosporine, the following diagrams were generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the immunosuppressive activity of compounds like this compound and cyclosporine.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of a compound to inhibit the proliferation of T-cells following stimulation.
1. Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
2. CFSE Staining:
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to the cell suspension at a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium supplemented with 10% FBS.
-
Wash the cells twice with complete RPMI-1640 medium.
3. Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 x 10^5 cells per well in a 96-well round-bottom plate.
-
Add varying concentrations of the test compound (e.g., this compound or cyclosporine) or vehicle control (e.g., DMSO) to the wells.
-
Add a T-cell stimulant, such as anti-CD3/CD28 beads (1:1 bead-to-cell ratio) or Phytohemagglutinin (PHA) (5 µg/mL). Include an unstimulated control.
4. Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Acquire the samples on a flow cytometer, detecting the CFSE signal.
-
Analyze the data by gating on the lymphocyte population and assessing the dilution of the CFSE signal, which corresponds to cell division. The percentage of proliferating cells is determined, and IC50 values are calculated.
References
Cross-Species Comparison of VAF347 Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Aryl Hydrocarbon Receptor (AhR) agonist VAF347's performance, supported by experimental data. This compound is a small molecule immunomodulator with demonstrated anti-inflammatory properties.
This compound functions by binding to and activating the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor. This activation influences dendritic cell (DC) maturation and subsequent T-helper (Th) cell differentiation.[1][2] The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), and modulate the differentiation of Th cells, favoring the development of IL-22-secreting Th22 cells while suppressing Th17 cell differentiation.[2][3][4] These actions underscore its therapeutic potential in various inflammatory and autoimmune conditions.
Quantitative Comparison of this compound Activity
The following table summarizes the key quantitative data regarding the activity of this compound and a related compound across different species and experimental systems.
| Compound | Species/Cell Line | Assay | Potency (IC50) | Reference |
| This compound | Human monocytic cell line (MM1) | IL-6 production inhibition | ~5 nM | |
| TCDD | Human monocytic cell line (MM1) | IL-6 production inhibition | ~80 pM | |
| This compound | N/A | [3H]TCDD competition binding assay | ~10 nM (for 50% displacement) | |
| VAG539 (prodrug of this compound) | Mouse (in vivo) | Allergic lung inflammation model | 30 mg/kg |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Inhibition of IL-6 Production in Human Monocytic Cells
Objective: To determine the potency of this compound in inhibiting cytokine-induced IL-6 production.
Cell Line: Human monocytic cell line MM1.
Protocol:
-
MM1 cells were cultured under standard conditions.
-
Cells were treated with Interleukin-4 (IL-4) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to induce IL-6 mRNA expression.
-
Varying concentrations of this compound or the reference compound TCDD were added to the cell cultures.
-
Following an incubation period, total RNA was extracted from the cells.
-
IL-6 mRNA levels were quantified using a suitable gene expression analysis method, such as quantitative real-time PCR (qRT-PCR).
-
The concentration-dependent inhibition of IL-6 expression was determined, and the IC50 value was calculated.
In Vivo Model of Allergic Lung Inflammation
Objective: To assess the anti-inflammatory efficacy of this compound's prodrug, VAG539, in a mouse model.
Animal Model: Wild-type and AhR-deficient mice.
Protocol:
-
An allergic lung inflammation model was established in the mice.
-
Mice were treated with VAG539 at a dose of 30 mg/kg from day 0 to day 7. VAG539 is efficiently converted to this compound in vivo.
-
Control animals received the vehicle.
-
At the end of the treatment period, various inflammatory markers were assessed. These included total serum IgE levels, IL-5 levels in the bronchoalveolar lavage fluid, and the influx of eosinophils into the lungs.
-
The effects of VAG539 treatment were compared between the vehicle-treated and compound-treated groups in both wild-type and AhR-deficient mice to confirm the AhR-dependent mechanism of action.
This compound Signaling Pathway
The following diagram illustrates the signaling pathway of this compound through the Aryl Hydrocarbon Receptor.
Caption: this compound binds to the cytoplasmic AhR complex, leading to nuclear translocation and gene regulation.
References
- 1. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The aryl hydrocarbon receptor (AhR) ligand this compound selectively acts on monocytes and naïve CD4(+) Th cells to promote the development of IL-22-secreting Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
VAF347: A Novel Therapeutic Candidate for Non-Proliferative Diabetic Retinopathy – A Comparative Analysis
For Immediate Release
This guide provides a detailed evaluation of the therapeutic potential of VAF347, a novel Aryl Hydrocarbon Receptor (AhR) agonist, in the context of existing treatments for non-proliferative diabetic retinopathy (NPDR). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available preclinical data.
Introduction to this compound
This compound is a small-molecule compound that acts as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and inflammation.[1][2][3] Its mechanism of action centers on the activation of the AhR signaling pathway, which has been shown to exert anti-inflammatory effects by modulating dendritic cell function and T-cell differentiation.[2][3] Preclinical studies have demonstrated the potential of this compound in ameliorating retinal pathogenesis in animal models of diabetic retinopathy.
Current Landscape of NPDR Treatment
The current standard-of-care for non-proliferative diabetic retinopathy varies based on disease severity and the presence of diabetic macular edema (DME). The primary treatment modalities include:
-
Observation: For mild to moderate NPDR without DME, a "watch-and-wait" approach with regular monitoring is often the standard of care.
-
Intravitreal Anti-VEGF Injections: Agents such as aflibercept and ranibizumab are now FDA-approved for all stages of diabetic retinopathy. They work by inhibiting Vascular Endothelial Growth Factor (VEGF), a key driver of vascular permeability and neovascularization in the retina.
-
Panretinal Photocoagulation (PRP): This laser therapy is used to treat severe NPDR and proliferative diabetic retinopathy (PDR). It involves creating small laser burns in the peripheral retina to reduce oxygen demand and inhibit the production of angiogenic factors like VEGF.
Comparative Efficacy: this compound vs. Existing Treatments
This section compares the preclinical efficacy of this compound with the established clinical outcomes of anti-VEGF therapy and PRP. It is important to note that the data for this compound is derived from a murine model of diabetic retinopathy, while the data for existing treatments is from clinical trials in humans.
Table 1: Comparison of Therapeutic Mechanisms and Efficacy
| Feature | This compound (preclinical) | Intravitreal Anti-VEGF (clinical) | Panretinal Photocoagulation (clinical) |
| Mechanism of Action | Aryl Hydrocarbon Receptor (AhR) agonist; modulates immune response, reduces inflammation. | Binds to and inhibits Vascular Endothelial Growth Factor (VEGF). | Induces thermal coagulation of the peripheral retina to reduce oxygen demand and inhibit VEGF production. |
| Route of Administration | Subcutaneous injection. | Intravitreal injection. | Laser application to the retina. |
| Effect on Retinal Inflammation | Significantly reduces levels of pro-inflammatory cytokines (IL-6, IL-17A, TNF-α) and VEGF. | Primarily targets VEGF-mediated inflammation and vascular leakage. | Indirectly reduces inflammatory stimuli by decreasing retinal ischemia. |
| Effect on Leukostasis | Significantly decreases diabetes-mediated leukostasis in the retinal vasculature. | Not a primary endpoint, but may indirectly reduce leukostasis by improving vascular health. | Not a primary endpoint. |
| Effect on Oxidative Stress | Significantly decreases reactive oxygen species (ROS) in the retina. | Not a primary mechanism of action. | May induce a surge in free radicals initially due to thermal injury. |
| Prevention of Progression | Halts retinal capillary degeneration in a mouse model. | Reduces the risk of progression to PDR and vision-threatening complications. | Reduces the risk of severe vision loss and progression to high-risk PDR. |
Table 2: Quantitative Preclinical Data for this compound in a Murine Model of Diabetic Retinopathy
Data is summarized from a study in streptozotocin (STZ)-induced diabetic C57BL/6 mice.
| Parameter | Non-Diabetic Control | Diabetic Control (Untreated) | Diabetic + this compound (30 mg/kg) |
| Leukostasis (adherent leukocytes/retinal vessel area) | Significantly lower than Diabetic Control | Significantly elevated | Significantly lower than Diabetic Control |
| Reactive Oxygen Species (ROS) (relative light units/µg protein) | Significantly lower than Diabetic Control | Significantly elevated | Significantly lower than Diabetic Control |
| Retinal VEGF (pg/mg protein) | ~25 | ~75 | ~30 |
| Retinal IL-17A (pg/mg protein) | Not Detected | ~12 | Not Detected |
| Retinal IL-6 (pg/mg protein) | Not Detected | ~40 | ~10 |
| Retinal TNF-α (pg/mg protein) | ~5 | ~20 | ~8 |
Experimental Protocols
This compound Administration in a Murine Model of Diabetic Retinopathy
-
Animal Model: Diabetes was induced in male C57BL/6 mice using streptozotocin (STZ).
-
Treatment Protocol: this compound was administered via subcutaneous injections at a dose of 30 mg/kg. Lyophilized this compound was first suspended in DMSO and then diluted in sterile saline. Injections were given after the confirmation of diabetes.
-
Efficacy Assessment: Retinal inflammation, oxidative stress, leukostasis, and capillary degeneration were assessed at various time points post-treatment.
Standard Intravitreal Anti-VEGF Injection Protocol (Human)
-
Procedure: Anti-VEGF medication is injected directly into the vitreous humor of the eye. The procedure is performed in an office setting under sterile conditions with topical anesthesia.
-
Dosing Regimen: Treatment often begins with a series of monthly injections. The frequency of subsequent injections is determined by the patient's response and can range from every 4 to 12 weeks.
Panretinal Photocoagulation (PRP) Protocol (Human)
-
Procedure: A laser is used to create small burns in the peripheral retina. The procedure is typically performed in an outpatient setting, often in multiple sessions.
-
Treatment Parameters: The laser settings (spot size, duration, and power) are adjusted by the treating ophthalmologist based on the patient's specific condition.
Visualizing the Pathways and Processes
Caption: this compound binds to the cytosolic AhR complex, leading to its activation and nuclear translocation.
References
- 1. Anti-VEGF Injection Therapy For Patients With Diabetic Retinopathy [retinarisk.com]
- 2. Insights Into Visual Rehabilitation: Pan-Retinal Photocoagulation for Proliferative Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the Management of Diabetic Retinopathy: Anti-VEGF Agents for the Prevention of Complications and Progression of Nonproliferative and Proliferative Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
VAF347 vs. Tacrolimus: A Comparative Guide to Their Immunomodulatory Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory profiles of VAF347, an Aryl Hydrocarbon Receptor (AhR) agonist, and tacrolimus, a calcineurin inhibitor. While direct head-to-head comparative studies with quantitative data are not available in the current body of scientific literature, this document synthesizes existing data to objectively compare their mechanisms of action, effects on key immune cell populations, and overall immunomodulatory effects.
At a Glance: Key Differences in Immunomodulatory Action
| Feature | This compound | Tacrolimus |
| Target | Aryl Hydrocarbon Receptor (AhR) | Calcineurin (via FKBP12) |
| Primary Mechanism | Modulates gene transcription downstream of AhR activation, impacting dendritic cell function and T cell differentiation. | Inhibits calcineurin phosphatase activity, preventing the nuclear translocation of NF-AT and subsequent cytokine gene transcription. |
| Effect on T Cell Activation | Indirectly modulates T cell activation and differentiation via dendritic cells. | Directly inhibits T cell activation and proliferation. |
| Key Cellular Target | Primarily acts on monocytes and dendritic cells, which in turn influence naïve T cell differentiation. | Primarily and directly targets T lymphocytes. |
| Effect on T Helper Cell Differentiation | Promotes differentiation of IL-22-secreting Th22 cells; Inhibits differentiation of pro-inflammatory Th1 and Th17 cells.[1][2] | Broadly suppresses the function of most T helper subsets, including Th1 and Th17, by inhibiting IL-2 production. |
| Key Cytokine Modulation | Upregulates IL-22; Downregulates IL-17 and IFN-γ.[1][2] Inhibits IL-6 production. | Broadly suppresses production of IL-2, IFN-γ, TNF-α, and other pro-inflammatory cytokines. |
In-Depth Immunomodulatory Profile of this compound
This compound is a synthetic small molecule that acts as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Its immunomodulatory effects are primarily mediated through the modulation of dendritic cell (DC) function, which in turn shapes the adaptive immune response.
Mechanism of Action of this compound
This compound binds to the cytoplasmic AhR, leading to its nuclear translocation and dimerization with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, altering their transcription. This signaling pathway in dendritic cells results in a tolerogenic phenotype, characterized by reduced expression of co-stimulatory molecules and altered cytokine production.
This compound Signaling Pathway
Effects of this compound on Immune Cells
-
Dendritic Cells (DCs): this compound induces a tolerogenic phenotype in DCs, characterized by reduced expression of co-stimulatory molecules like CD80 and CD86, and decreased production of the pro-inflammatory cytokine IL-6.
-
T Helper (Th) Cells: By influencing DC function, this compound indirectly skews the differentiation of naïve CD4+ T cells. It promotes the development of IL-22-producing Th22 cells, which are involved in tissue repair and protection. Concurrently, it suppresses the differentiation of pro-inflammatory Th1 (IFN-γ producing) and Th17 (IL-17 producing) cells.[1]
Quantitative Data on this compound's Effects
| Cell Type | Parameter Measured | Effect of this compound | Concentration | Source |
| Human Monocyte-derived DCs | IL-6 production | Inhibition | IC50 ≈ 10 nM | F. Hoffmann-La Roche, 2008 |
| Human Monocyte-derived DCs | CD86 expression | Downregulation | Not specified | F. Hoffmann-La Roche, 2008 |
| Human Naïve CD4+ T cells | IL-22 secretion | Promotion | Not specified | Baba et al., 2012 |
| Human Naïve CD4+ T cells | IL-17 production | Inhibition | Not specified | Baba et al., 2012 |
In-Depth Immunomodulatory Profile of Tacrolimus
Tacrolimus (also known as FK-506) is a macrolide lactone that potently suppresses the immune system. It is a cornerstone of immunosuppressive therapy in organ transplantation to prevent rejection.
Mechanism of Action of Tacrolimus
Tacrolimus exerts its effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. It first binds to an intracellular protein, FKBP12. The resulting tacrolimus-FKBP12 complex then binds to and inhibits calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T cells (NF-AT), a key transcription factor. Consequently, NF-AT cannot translocate to the nucleus to induce the transcription of genes encoding IL-2 and other cytokines essential for T cell activation and proliferation.
Tacrolimus Signaling Pathway
Effects of Tacrolimus on Immune Cells
-
T Lymphocytes: Tacrolimus is a potent inhibitor of T cell proliferation. It blocks the production of IL-2, a critical cytokine for T cell survival and proliferation, and also inhibits the expression of the IL-2 receptor. This leads to a general suppression of T cell-mediated immunity.
-
B Lymphocytes: The effect of tacrolimus on B cells is primarily indirect, resulting from the inhibition of T cell help, which is necessary for B cell activation and antibody production.
Quantitative Data on Tacrolimus's Effects
| Cell Type | Parameter Measured | Effect of Tacrolimus | Concentration | Source |
| Human Peripheral Blood T cells | IL-2 Production | Inhibition | IC50 ≈ 0.1 nM | Kino et al., 1987 |
| Human Peripheral Blood T cells | T cell Proliferation | Inhibition | IC50 ≈ 0.05 nM | Kino et al., 1987 |
| Human Peripheral Blood T cells | IFN-γ Production | Inhibition | IC50 ≈ 0.2 nM | Kino et al., 1987 |
Experimental Protocols
This compound: In Vitro Dendritic Cell Maturation and Cytokine Production Assay
Objective: To assess the effect of this compound on the maturation and cytokine production of human monocyte-derived dendritic cells (mo-DCs).
Methodology:
-
Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Generation of mo-DCs: Purified monocytes are cultured for 5-6 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to generate immature mo-DCs.
-
Treatment and Maturation: Immature mo-DCs are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for 2 hours. Subsequently, DC maturation is induced by adding a maturation stimulus such as lipopolysaccharide (LPS; 100 ng/mL) or a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.
-
Analysis of DC Maturation:
-
Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies against surface markers of DC maturation, such as CD80, CD86, HLA-DR, and CD83. Data is acquired on a flow cytometer and analyzed to determine the percentage of mature DCs and the mean fluorescence intensity of the markers.
-
Cytokine Measurement: Supernatants from the cell cultures are collected, and the concentration of cytokines such as IL-6, IL-12, and TNF-α is quantified by enzyme-linked immunosorbent assay (ELISA).
-
Tacrolimus: In Vitro T Cell Proliferation Assay
Objective: To determine the inhibitory effect of tacrolimus on T cell proliferation.
Methodology:
-
Isolation of T cells: PBMCs are isolated as described above. T cells can be purified from PBMCs using a pan-T cell isolation kit (negative selection) via MACS.
-
Cell Labeling: Purified T cells are labeled with a fluorescent proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's instructions.
-
Treatment and Stimulation: Labeled T cells are cultured in 96-well plates in complete RPMI 1640 medium. Cells are pre-incubated with serial dilutions of tacrolimus or vehicle control for 1-2 hours. T cell proliferation is then stimulated with anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated) or a mitogen like phytohemagglutinin (PHA).
-
Proliferation Analysis: After 3-5 days of culture, cells are harvested and analyzed by flow cytometry. The proliferation of T cells is assessed by the progressive halving of the fluorescence intensity of the proliferation dye in daughter cells. The percentage of divided cells and the proliferation index are calculated.
General Experimental Workflow
Summary and Conclusion
This compound and tacrolimus represent two distinct approaches to immunomodulation. Tacrolimus is a potent, broad-spectrum inhibitor of T cell activation, making it highly effective in preventing acute organ rejection. Its mechanism is direct and centered on the calcineurin-NFAT pathway in T cells.
In contrast, this compound exhibits a more nuanced, indirect mechanism of action. By targeting the AhR in dendritic cells, it reshapes the downstream T cell response, favoring a less inflammatory and potentially more regulatory phenotype. This selective modulation, particularly the promotion of IL-22 and suppression of Th17/Th1 pathways, suggests its potential utility in autoimmune and inflammatory diseases where a more targeted immunomodulatory effect is desirable.
The choice between an AhR agonist like this compound and a calcineurin inhibitor like tacrolimus would depend on the specific therapeutic context. While tacrolimus provides robust, systemic immunosuppression, this compound offers a more selective approach to steering the immune response towards a non-pathogenic state. Further research, including direct comparative studies, is warranted to fully elucidate the relative therapeutic potentials of these two classes of immunomodulators in various disease settings.
References
- 1. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aryl hydrocarbon receptor is functionally upregulated early in the course of human T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VAF347: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for VAF347 containing detailed disposal instructions was not publicly available at the time of this writing. The following procedures are based on the chemical properties of this compound as a halogenated aromatic and pyrimidine-containing compound, in conjunction with general laboratory chemical waste disposal guidelines. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations for hazardous waste disposal.
This compound is an aryl hydrocarbon receptor (AhR) agonist with anti-inflammatory properties, making it a valuable tool in research.[1] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides essential information on the operational and disposal plans for this compound.
Key Chemical and Safety Data
Due to the absence of a specific SDS for this compound, the following table summarizes key data inferred from its chemical structure and information available for similar compounds. This information is intended to guide safe handling and disposal decisions.
| Property | Inferred Value/Classification | Rationale/Source |
| Chemical Name | N-(4-(trifluoromethyl)phenyl)-4-(3-chlorophenyl)pyrimidin-2-amine | Based on chemical structure |
| Appearance | Solid (presumed) | Analogy with similar small molecule compounds |
| Hazard Class | Hazardous Waste (presumed) | Contains halogenated aromatic and pyrimidine moieties |
| Primary Hazards | Potential irritant, toxic | General hazard for halogenated organic compounds |
| Incompatible Materials | Strong oxidizing agents, strong acids | General incompatibility for similar chemical classes |
| Disposal Method | Incineration via a licensed hazardous waste disposal facility | Recommended for halogenated organic compounds |
Experimental Protocol: this compound Disposal Procedure
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. This compound is a halogenated organic compound and should be disposed of in a designated halogenated organic waste stream.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound (N-(4-(trifluoromethyl)phenyl)-4-(3-chlorophenyl)pyrimidin-2-amine)."
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Include the date of waste accumulation and the name of the generating laboratory/researcher.
4. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store away from incompatible materials.
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional procedures for waste handover and documentation.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
